Methyl 2-ethyl-3-methylbutyrate
Description
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Properties
CAS No. |
32444-33-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl 2-ethyl-3-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 |
InChI Key |
DZSHJVHEBKGUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for Methyl 2-ethyl-3-methylbutyrate, a valuable ester in organic synthesis. The described methodology is a two-step process commencing with the synthesis of the precursor, 2-ethyl-3-methylbutanoic acid, via malonic ester synthesis, followed by a Fischer esterification to yield the target methyl ester. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and understanding in a research and development setting.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a sequential two-step process. The first step involves the alkylation of diethyl malonate to introduce the requisite ethyl and isopropyl groups, followed by hydrolysis and decarboxylation to yield 2-ethyl-3-methylbutanoic acid. The second step is the acid-catalyzed esterification of this carboxylic acid with methanol (B129727) to produce the final product.
An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate, also known by its IUPAC name methyl 2-ethyl-3-methylbutanoate, is an organic compound classified as a fatty acid ester. Its chemical structure consists of a butyrate (B1204436) backbone with an ethyl group at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3), with a methyl ester functional group. This document provides a comprehensive overview of its chemical properties, a plausible synthesis route, and relevant safety considerations, based on available data.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-ethyl-3-methylbutanoate | [1] |
| CAS Number | 32444-33-0 | [1] |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Canonical SMILES | CCC(C(C)C)C(=O)OC | [1] |
| InChI | InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 | [1] |
| InChIKey | DZSHJVHEBKGUGV-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 144.115029749 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Synthesis and Experimental Protocols
Synthesis of 2-ethyl-3-methylbutanoic acid
A patented method describes the synthesis of 2-ethyl-3-methylbutanoic acid from 3-methyl-2-pentene. This process involves the carbonylation of the olefin in the presence of a strong acid catalyst, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave reactor is charged with 3-methyl-2-pentene and a strong acid catalyst, such as sulfuric acid.
-
Carbonylation: The reactor is pressurized with carbon monoxide, and the reaction mixture is heated. The precise temperature and pressure would need to be optimized for this specific substrate but are typically in the range of industrial carbonylation processes.
-
Hydrolysis: Following the carbonylation, the reaction mixture is carefully quenched with water. This hydrolyzes the intermediate to yield 2-ethyl-3-methylbutanoic acid.
-
Purification: The product is then separated from the aqueous phase and purified, likely through distillation under reduced pressure.
Fischer Esterification to Methyl 2-ethyl-3-methylbutanoate
The resulting 2-ethyl-3-methylbutanoic acid can be converted to its methyl ester via a classic Fischer esterification reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-ethyl-3-methylbutanoic acid is dissolved in an excess of methanol (B129727), which serves as both a reactant and a solvent.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 2-ethyl-3-methylbutanoate. Further purification can be achieved by distillation.
Spectroscopic Data
A comprehensive search of public databases did not yield experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for Methyl 2-ethyl-3-methylbutanoate. Researchers would need to acquire this data upon synthesis and purification of the compound.
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding any specific biological activity or involvement in signaling pathways for Methyl 2-ethyl-3-methylbutanoate. Its structural similarity to other simple esters suggests potential applications as a flavoring or fragrance agent, but this has not been explicitly documented.
Visualizations
Synthesis Pathway of 2-ethyl-3-methylbutanoic acid
References
An In-depth Technical Guide to the Physical Properties of Methyl 2-ethyl-3-methylbutyrate
Introduction
Methyl 2-ethyl-3-methylbutyrate, with the IUPAC name methyl 2-ethyl-3-methylbutanoate, is an organic compound classified as a fatty acid ester.[1] Its molecular formula is C8H16O2.[1] This document provides a comprehensive overview of the known and computed physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and scientific literature.
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of this compound. The majority of the available data is computed from computational models.
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | PubChem (Computed)[1] |
| Exact Mass | 144.115029749 Da | PubChem (Computed)[1] |
| Molecular Formula | C8H16O2 | PubChem[1] |
| CAS Number | 32444-33-0 | PubChem[1] |
| IUPAC Name | methyl 2-ethyl-3-methylbutanoate | PubChem (Computed)[1] |
| XLogP3 | 2.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 5 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 10 | PubChem (Computed)[1] |
| Complexity | 108 | PubChem (Computed)[1] |
Experimental Protocols for Determination of Physical Properties
Detailed experimental methodologies are crucial for the validation of computed data and for ensuring the purity and identity of a substance. The following are standard protocols for determining key physical properties of liquid esters like this compound.
Determination of Boiling Point
The boiling point is a fundamental physical property that is sensitive to impurities.
Method: Thiele Tube Distillation
This microscale method is suitable for small sample volumes.[2]
-
Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., Durham tube), and a capillary tube sealed at one end.[2]
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.[2]
-
The capillary tube is placed inside the test tube with the open end down.[2]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil.
-
The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.[2]
-
The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[2]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[2]
-
Determination of Density
Density is a measure of mass per unit volume and is a useful indicator of a substance's purity.
Method: Using a Graduated Cylinder and Balance
A straightforward method for determining the density of a liquid.[3][4][5][6]
-
Apparatus: A digital balance and a graduated cylinder.[3][6]
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.[6]
-
A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[3]
-
The mass of the graduated cylinder containing the liquid is measured and recorded.[3]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.[5]
-
The density is calculated using the formula: Density = Mass / Volume.[3]
-
For higher accuracy, the measurements should be repeated and an average value calculated.[3]
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property and is valuable for identifying and characterizing compounds.
Method: Using an Abbe Refractometer
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the sample liquid are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a water bath.
-
The light source is turned on, and the eyepiece is adjusted until the crosshairs are in focus.
-
The adjustment knob is turned until the boundary between the light and dark regions is sharp and coincides with the crosshairs.
-
The refractive index is read from the scale.
-
Visualizations
Logical Workflow for Density Determination
The following diagram illustrates the logical steps involved in the experimental determination of a liquid's density.
Caption: A flowchart illustrating the sequential steps for determining the density of a liquid sample.
References
- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 5. wjec.co.uk [wjec.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Elucidation of the Molecular Structure of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl 2-ethyl-3-methylbutyrate. Due to the limited availability of published experimental data for this specific ester, this document outlines a systematic approach based on established spectroscopic techniques and a generalized synthetic protocol. The guide presents predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to serve as a reference for researchers. Detailed, adaptable experimental protocols are provided to facilitate the synthesis and subsequent characterization of this compound. All quantitative data is summarized in clear, tabular formats, and logical workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction
This compound (IUPAC name: methyl 2-ethyl-3-methylbutanoate) is an organic ester with the chemical formula C₈H₁₆O₂.[1] As with many small ester molecules, its structural characterization is fundamental for applications in various fields, including flavor and fragrance chemistry, and as a potential building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. This guide details the analytical workflow for confirming the molecular structure of this compound.
Predicted Spectroscopic Data for Structure Confirmation
In the absence of experimentally derived spectra in peer-reviewed literature, this section provides predicted data based on the known structure of this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and can be used as a benchmark for the analysis of a synthesized sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to reveal seven distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-a | 0.90 | Doublet | 3H |
| H-b | 0.95 | Doublet | 3H |
| H-c | 0.85 | Triplet | 3H |
| H-d | 1.55-1.70 | Multiplet | 2H |
| H-e | 1.90-2.05 | Multiplet | 1H |
| H-f | 2.20-2.30 | Multiplet | 1H |
| H-g | 3.65 | Singlet | 3H |
Predicted data is based on standard chemical shift values and spin-spin coupling patterns.
The carbon NMR spectrum is anticipated to show eight unique signals, one for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~15 |
| C-2 | ~20 |
| C-3 | ~12 |
| C-4 | ~25 |
| C-5 | ~35 |
| C-6 | ~50 |
| C-7 | ~52 |
| C-8 (C=O) | ~175 |
Predicted data is based on established chemical shift ranges for similar functional groups.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Predicted Value |
| Molecular Ion (M⁺) | m/z 144.11 |
| Key Fragments | m/z 115, 101, 87, 73, 57, 43 |
| Instrumentation | Electron Ionization (EI) |
The predicted molecular ion corresponds to the molecular weight of C₈H₁₆O₂. Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 |
| C-O (Ester) | 1150 - 1250 |
| C-H (sp³) | 2850 - 3000 |
These ranges are characteristic of aliphatic esters.[4]
Synthesis and Experimental Protocols
Proposed Synthetic Route: Fischer Esterification
The synthesis of this compound can be achieved by the reaction of 2-ethyl-3-methylbutanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[5][6]
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
An In-depth Technical Guide to Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-ethyl-3-methylbutyrate, including its chemical and physical properties, potential synthesis and analytical methodologies, and a discussion of its context within broader research areas. This document is intended to serve as a foundational resource for professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
This compound is an organic compound classified as a fatty acid ester. Its unique branched structure influences its physical and chemical characteristics.
CAS Number: 32444-33-0[1]
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | methyl 2-ethyl-3-methylbutanoate |
| Molecular Formula | C₈H₁₆O₂ |
| InChI | InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 |
| InChIKey | DZSHJVHEBKGUGV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(C)C)C(=O)OC |
Table 2: Computed Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 144.21 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Exact Mass | 144.115029749 Da |
| Monoisotopic Mass | 144.115029749 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 10 |
| Complexity | 108 |
Synthesis Protocols
This acid-catalyzed esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][3] To achieve a high yield, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-3-methylbutanoic acid in an excess of anhydrous methanol (B129727) (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%), to the solution.[4]
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 2-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure this compound.
References
"IUPAC name for Methyl 2-ethyl-3-methylbutyrate"
An In-depth Technical Guide to Methyl 2-ethyl-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-ethyl-3-methylbutanoate, a branched-chain ester. The document details its chemical identity according to IUPAC nomenclature, physicochemical properties, and a proposed laboratory-scale synthesis protocol. Furthermore, it explores potential biological significance and outlines a hypothetical signaling pathway relevant to olfaction, an area where similar ester compounds are active. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who are interested in the synthesis, characterization, and potential applications of novel esters.
Chemical Identity and Nomenclature
The compound with the common name "Methyl 2-ethyl-3-methylbutyrate" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The naming convention for esters involves identifying the alkyl group from the alcohol and the carboxylate part from the carboxylic acid.[1][2][3][4][5][6]
-
Alcohol component: Methanol (B129727) (providing the "methyl" prefix).
-
Carboxylic acid component: 2-ethyl-3-methylbutanoic acid (providing the "2-ethyl-3-methylbutanoate" root).
Therefore, the correct IUPAC name for this compound is methyl 2-ethyl-3-methylbutanoate .[1]
Physicochemical Properties
Quantitative data for methyl 2-ethyl-3-methylbutanoate has been computed and is available through public chemical databases. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | PubChem CID 12696465[1] |
| Molecular Weight | 144.21 g/mol | PubChem CID 12696465[1] |
| CAS Number | 32444-33-0 | PubChem CID 12696465[1] |
| XLogP3 | 2.3 | PubChem CID 12696465[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 12696465[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 12696465[1] |
| Rotatable Bond Count | 4 | PubChem CID 12696465[1] |
| Exact Mass | 144.115029749 Da | PubChem CID 12696465[1] |
| Monoisotopic Mass | 144.115029749 Da | PubChem CID 12696465[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem CID 12696465[1] |
| Heavy Atom Count | 10 | PubChem CID 12696465[1] |
Synthesis Protocol: Fischer Esterification
A standard and widely used method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[7] The following protocol details a plausible method for the synthesis of methyl 2-ethyl-3-methylbutanoate.
Materials and Reagents
-
2-ethyl-3-methylbutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reflux, extraction, and distillation
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-3-methylbutanoic acid (1.0 eq) and a 5-fold excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by fractional distillation to obtain pure methyl 2-ethyl-3-methylbutanoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of methyl 2-ethyl-3-methylbutanoate.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).- A multiplet for the proton at the C2 position.- A multiplet for the proton at the C3 position.- Doublets and multiplets for the methyl and ethyl groups on the butanoate chain. |
| ¹³C NMR | - A resonance around 170-175 ppm for the carbonyl carbon.- A resonance around 50-55 ppm for the methoxy (B1213986) carbon (-OCH₃).- Several resonances in the aliphatic region for the carbons of the ethyl and methyl groups. |
| IR Spectroscopy | - A strong C=O stretching band around 1735-1750 cm⁻¹.- C-O stretching bands in the region of 1100-1300 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Biological Activity and Signaling Pathways (Hypothetical)
Many esters with structures similar to methyl 2-ethyl-3-methylbutanoate are known to be volatile organic compounds with characteristic fragrances, often found in fruits and flowers. They are of interest to the flavor and fragrance industry. The biological activity of such compounds is primarily related to their interaction with olfactory receptors in the nasal cavity.
While no specific biological data exists for methyl 2-ethyl-3-methylbutanoate, a hypothetical signaling pathway for its potential role in olfaction can be proposed based on the general mechanism of odorant detection.
Hypothetical Olfactory Signaling Pathway
Caption: Hypothetical signaling pathway for olfactory reception of an ester.
This pathway illustrates that upon binding of the ester to a specific olfactory receptor, a G-protein is activated, leading to a cascade that results in an influx of cations and depolarization of the olfactory neuron. This electrical signal is then transmitted to the brain and perceived as a specific scent.
Conclusion
Methyl 2-ethyl-3-methylbutanoate is a chiral ester with potential applications in fields requiring novel chemical entities, such as the flavor and fragrance industry or as a building block in organic synthesis. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a hypothetical framework for its biological activity. Further experimental validation of the proposed synthesis and biological pathways is necessary to fully elucidate the characteristics and potential of this compound.
References
- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-3-methylbutanoate | C7H13O2- | CID 21653378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-ethyl-3-methylbutanoate | C9H18O2 | CID 523550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
A Comprehensive Technical Guide to Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of methyl 2-ethyl-3-methylbutyrate, including its molecular weight, structural details, and computed physicochemical data. While this compound is primarily a simple ester without known direct applications in complex signaling pathways or drug development, this paper presents its fundamental characteristics, a standard synthesis protocol, and logical workflows for its analysis, which are foundational for any chemical entity assessment.
Core Molecular Information
This compound, also known as methyl 2-ethyl-3-methylbutanoate, is an organic compound classified as a fatty acid ester. Its core structure consists of a butyrate (B1204436) backbone with ethyl and methyl substitutions.
1.1. Molecular Structure and Formula
-
IUPAC Name: methyl 2-ethyl-3-methylbutanoate[1]
-
Molecular Formula: C₈H₁₆O₂[1]
-
Canonical SMILES: CCC(C(C)C)C(=O)OC[1]
-
InChI Key: DZSHJVHEBKGUGV-UHFFFAOYSA-N[1]
1.2. Molecular Weight
The molecular weight of a compound is a critical parameter for quantitative analysis, reaction stoichiometry, and material characterization.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a molecule is essential for predicting its behavior in various chemical and biological systems. The following table summarizes key computed data for this compound.
| Property | Value | Reference |
| Molecular Weight | 144.21 g/mol | PubChem CID 12696465[1] |
| Molecular Formula | C₈H₁₆O₂ | PubChem CID 12696465[1] |
| XLogP3-AA (Lipophilicity) | 2.3 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11[1] |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.6.11[1] |
| Exact Mass | 144.115029749 Da | Computed by PubChem 2.1[1] |
| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.6.11[1] |
| Heavy Atom Count | 10 | Computed by PubChem[1] |
| CAS Number | 32444-33-0 | CAS Common Chemistry[1] |
Experimental Protocols
The following section details a standard experimental protocol for the synthesis and subsequent analysis of an ester like this compound.
3.1. Synthesis via Fischer Esterification
Fischer esterification is a classic method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.
Objective: To synthesize this compound from 2-ethyl-3-methylbutanoic acid and methanol.
Materials:
-
2-ethyl-3-methylbutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1.0 mole of 2-ethyl-3-methylbutanoic acid with 3.0 moles of anhydrous methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 mole) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation to obtain pure this compound.
Logical and Experimental Workflows
While this compound is not associated with complex biological signaling, its synthesis and characterization follow a standard logical workflow. The following diagrams illustrate these processes.
References
An In-depth Technical Guide to the Isomers of Methyl 2-ethyl-3-methylbutyrate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of Methyl 2-ethyl-3-methylbutyrate, a saturated ester with the molecular formula C₈H₁₆O₂. The document details the constitutional and stereoisomeric forms of this compound, presenting key physicochemical and spectroscopic data in a comparative format. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of these esters, aiming to equip researchers in the fields of chemistry and drug development with essential information for their work.
Introduction to the Isomerism of this compound
This compound, also known as methyl 2-ethyl-3-methylpentanoate, is a chiral molecule possessing two stereocenters at the C2 and C3 positions of the butyrate (B1204436) backbone. This gives rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Beyond this stereoisomerism, the molecular formula C₈H₁₆O₂ accommodates a wide array of constitutional (or structural) isomers. These isomers differ in the arrangement of their carbon skeleton and the position of the ester functional group.
This guide will first explore the stereoisomers of the parent molecule and then delve into the broader landscape of its constitutional isomers, which can be systematically categorized based on the carboxylic acid and alcohol moieties from which they are formally derived.
Stereoisomers of this compound
The presence of two chiral centers in this compound leads to the existence of two pairs of enantiomers and two pairs of diastereomers.
-
(2S,3S)-methyl 2-ethyl-3-methylbutanoate and (2R,3R)-methyl 2-ethyl-3-methylbutanoate are a pair of enantiomers.
-
(2S,3R)-methyl 2-ethyl-3-methylbutanoate and (2R,3S)-methyl 2-ethyl-3-methylbutanoate are another pair of enantiomers.
-
The relationship between a member of the first pair and a member of the second pair is diastereomeric (e.g., (2S,3S) and (2S,3R)).
The spatial arrangement of the ethyl and methyl groups around the chiral centers dictates the specific stereochemical designation and can influence the biological activity and physical properties of each isomer.
A logical representation of the stereoisomers is presented below:
Constitutional Isomers of this compound (C₈H₁₆O₂)
The constitutional isomers of this compound are numerous. A systematic approach to identifying these isomers is to consider the different combinations of carboxylic acids and alcohols that can form an ester with the formula C₈H₁₆O₂. This can be broken down as follows:
-
Methyl Esters (from C₇ Carboxylic Acids): Esters of methanol (B129727) and the various isomers of heptanoic acid.
-
Ethyl Esters (from C₆ Carboxylic Acids): Esters of ethanol (B145695) and the various isomers of hexanoic acid.
-
Propyl Esters (from C₅ Carboxylic Acids): Esters of propanol (B110389) (n-propanol and isopropanol) and the various isomers of pentanoic acid.
-
Butyl Esters (from C₄ Carboxylic Acids): Esters of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) and the various isomers of butanoic acid.
-
Pentyl Esters (from C₃ Carboxylic Acids): Esters of pentanol (B124592) isomers and propanoic acid.
-
Hexyl Esters (from C₂ Carboxylic Acid): Esters of hexanol isomers and ethanoic acid (acetic acid).
-
Heptyl Esters (from C₁ Carboxylic Acid): Esters of heptanol (B41253) isomers and methanoic acid (formic acid).
The following diagram illustrates this classification:
Physicochemical and Spectroscopic Data of Selected Isomers
The following tables summarize key quantitative data for this compound and a selection of its constitutional isomers.
Table 1: Physicochemical Properties of Selected C₈H₁₆O₂ Isomers
| Isomer Name | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | Methyl 2-ethyl-3-methylbutanoate | 144.21 | - | - | - |
| Butyl butyrate | Butyl butanoate | 144.21 | 165 | 0.869 | 1.406 |
| Ethyl hexanoate | Ethyl hexanoate | 144.21 | 168 | 0.870 | 1.407 |
| Methyl heptanoate | Methyl heptanoate | 144.21 | 172-173 | 0.870 | 1.411 |
| Pentyl propanoate | Pentyl propanoate | 144.21 | 168.6 | 0.871 | - |
| Hexyl acetate | Hexyl acetate | 144.21 | 171.5 | 0.874 | 1.409 |
| Heptyl formate | Heptyl methanoate | 144.21 | 176.7 | 0.872 | 1.412 |
Table 2: Spectroscopic Data of Selected C₈H₁₆O₂ Isomers
| Isomer Name | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Ethyl hexanoate | C=O stretch: ~1735, C-O stretch: ~1180 | 4.12 (q, 2H, -OCH₂-), 2.28 (t, 2H, -CH₂CO-), 1.25 (t, 3H, -OCH₂CH ₃), 0.90 (t, 3H, -CH₂CH ₃) | 173.8 (C=O), 60.1 (-OCH₂-), 34.4 (-CH₂CO-), 14.3, 13.9 (CH₃) |
| Butyl butyrate [1] | C=O stretch: ~1738, C-O stretch: ~1176 | 4.06 (t, 2H, -OCH₂-), 2.28 (t, 2H, -CH₂CO-), 0.96 (t, 3H, -OCH₂CH₂CH₂CH ₃), 0.94 (t, 3H, -CH₂CH₂CH ₃) | 173.9 (C=O), 64.1 (-OCH₂-), 36.2 (-CH₂CO-), 19.2, 18.5, 13.7, 13.6 (CH₃ and CH₂) |
| Methyl heptanoate | C=O stretch: ~1742, C-O stretch: ~1170 | 3.67 (s, 3H, -OCH₃), 2.31 (t, 2H, -CH₂CO-), 0.89 (t, 3H, -CH₂CH ₃) | 174.4 (C=O), 51.4 (-OCH₃), 34.2 (-CH₂CO-), 31.5, 28.9, 24.9, 22.5, 14.0 (CH₂ and CH₃) |
Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.
Experimental Protocols
General Synthesis of Esters via Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0 - 3.0 eq, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Combine the carboxylic acid and the alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by distillation.
The following diagram illustrates the general workflow for ester synthesis and purification.
Characterization Methods
The synthesized esters should be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the ester. The chemical shifts, integration, and coupling patterns of the protons provide detailed information about the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the ester functional group, characterized by a strong C=O stretching absorption around 1735-1750 cm⁻¹ and C-O stretching absorptions in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the ester, which can aid in its identification.
-
Gas Chromatography (GC): GC is used to assess the purity of the synthesized ester and can also be used to separate mixtures of isomers.
Conclusion
The isomers of this compound represent a diverse group of compounds with the same molecular formula but varying structural and stereochemical features. This guide has provided a framework for understanding this isomeric diversity, along with a compilation of available physicochemical and spectroscopic data for selected isomers. The outlined experimental protocols offer a starting point for the synthesis and characterization of these compounds in a laboratory setting. Further research is warranted to fully characterize the properties and potential applications of the less-studied isomers.
References
Stereoisomers of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate is a chiral ester possessing two stereogenic centers at the C2 and C3 positions of the butanoate chain. Consequently, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pair is diastereomeric. The precise stereochemistry of such molecules is of paramount importance in the fields of pharmacology and materials science, as different stereoisomers can exhibit significantly different biological activities and physical properties. This technical guide provides an in-depth overview of the stereoisomers of this compound, including proposed methodologies for their stereoselective synthesis, separation, and characterization.
Stereochemical Relationships
The four stereoisomers of this compound arise from the two chiral centers at C2 and C3. The relationship between these isomers can be visualized as follows:
Stereoselective Synthesis
A plausible strategy for the stereoselective synthesis of the four stereoisomers of 2-ethyl-3-methylbutanoic acid, the precursor to the target methyl ester, involves the use of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. This approach allows for the diastereoselective alkylation of an enolate. The following workflow outlines a general approach based on methodologies developed for structurally similar compounds like 2,3-dimethylbutanoic acid.[1][2]
References
Chiral Synthesis of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details methodologies for the chiral synthesis of Methyl 2-ethyl-3-methylbutyrate, a valuable chiral building block in organic synthesis and drug development. This document provides a comprehensive overview of a robust synthetic strategy employing a chiral auxiliary for the asymmetric construction of the key stereocenter. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this synthesis.
Introduction
This compound possesses a stereogenic center at the C2 position, making its enantioselective synthesis a topic of interest for the construction of complex chiral molecules. The controlled synthesis of specific enantiomers is crucial in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. This guide focuses on a well-established and reliable method for achieving high enantiopurity: the use of a chiral auxiliary to direct a diastereoselective alkylation reaction.
Synthetic Strategy Overview
The chosen synthetic strategy involves the use of a pseudoephedrine chiral auxiliary. This approach offers several advantages, including the ready availability and low cost of both enantiomers of pseudoephedrine, high diastereoselectivity in the key alkylation step, and straightforward removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid. The resulting chiral acid is then esterified to afford the target molecule, this compound.
The overall synthetic workflow can be summarized in the following key steps:
-
Amide Formation: Coupling of (1R,2R)-(-)-pseudoephedrine with 3-methylbutanoyl chloride to form the corresponding chiral amide.
-
Diastereoselective Alkylation: Deprotonation of the chiral amide to form a chiral enolate, followed by alkylation with ethyl iodide to introduce the ethyl group at the C2 position with high diastereoselectivity.
-
Auxiliary Cleavage: Hydrolysis of the alkylated amide to yield the enantiomerically enriched (R)-2-ethyl-3-methylbutanoic acid and recover the pseudoephedrine auxiliary.
-
Esterification: Conversion of the chiral carboxylic acid to its methyl ester, Methyl (R)-2-ethyl-3-methylbutyrate.
Diagram 1: Overall synthetic workflow for the chiral synthesis of Methyl (R)-2-ethyl-3-methylbutyrate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Methyl (R)-2-ethyl-3-methylbutyrate. These protocols are based on established procedures for the diastereoselective alkylation of pseudoephedrine amides.[1][2][3]
Preparation of (1R,2R)-N-(3-Methylbutanoyl)pseudoephedrine (Chiral Amide)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (1R,2R)-(-)-pseudoephedrine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol of pseudoephedrine).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Triethylamine (1.5 eq) is added, followed by the dropwise addition of 3-methylbutanoyl chloride (1.1 eq) via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure chiral amide.
Diastereoselective Alkylation of the Chiral Amide
-
LDA Preparation: In a separate flame-dried flask under nitrogen, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.25 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, anhydrous lithium chloride (6.0 eq) is added. A solution of the chiral amide (1.0 eq) in anhydrous THF is then added slowly to the LDA/LiCl suspension at -78 °C. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 15 minutes, briefly warmed to room temperature, and then re-cooled to 0 °C.[3]
-
Alkylation: Ethyl iodide (1.5 eq) is added to the enolate suspension at 0 °C. The reaction mixture is stirred at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the alkylated amide.
Cleavage of the Chiral Auxiliary to Yield (R)-2-ethyl-3-methylbutanoic Acid
-
Setup: The alkylated amide (1.0 eq) is dissolved in a 3:1 mixture of THF and water.
-
Hydrolysis: Sulfuric acid (9 N) is added, and the mixture is heated to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Workup and Auxiliary Recovery: After cooling to room temperature, the reaction mixture is made basic (pH > 12) with aqueous NaOH. The aqueous layer is extracted with DCM to recover the pseudoephedrine auxiliary.
-
Isolation of the Chiral Acid: The aqueous layer is then acidified to pH < 2 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude (R)-2-ethyl-3-methylbutanoic acid. Further purification can be achieved by distillation or crystallization if necessary.
Esterification to Methyl (R)-2-ethyl-3-methylbutyrate
-
Setup: The (R)-2-ethyl-3-methylbutanoic acid (1.0 eq) is dissolved in methanol (20 mL/mmol of acid).
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.
-
Reaction: The mixture is heated to reflux for 4-6 hours.
-
Workup: The methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed by distillation to yield the pure Methyl (R)-2-ethyl-3-methylbutyrate.
Quantitative Data
The following table summarizes the expected yields and diastereoselectivity for the key steps in the synthesis. These values are based on literature precedents for similar diastereoselective alkylations using pseudoephedrine amides.[1][2]
| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) |
| Amide Formation | (1R,2R)-N-(3-Methylbutanoyl)pseudoephedrine | 85-95 | N/A |
| Diastereoselective Alkylation | (1R,2R)-N-((R)-2-ethyl-3-methylbutanoyl)pseudoephedrine | 80-95 | >95 |
| Auxiliary Cleavage | (R)-2-ethyl-3-methylbutanoic acid | 85-95 | >95 (ee) |
| Esterification | Methyl (R)-2-ethyl-3-methylbutyrate | >90 | >95 (ee) |
Table 1: Summary of expected yields and stereoselectivity.
Logical Relationships in Diastereoselective Alkylation
The high diastereoselectivity observed in the alkylation step is a direct consequence of the steric influence of the chiral auxiliary. The pseudoephedrine auxiliary directs the approach of the electrophile (ethyl iodide) to one face of the chiral enolate.
Diagram 2: Logical relationship illustrating the principle of diastereoselective alkylation.
Conclusion
This technical guide outlines a reliable and efficient method for the chiral synthesis of this compound using a pseudoephedrine chiral auxiliary. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development. The high diastereoselectivity of the key alkylation step, coupled with the ease of auxiliary removal, makes this a practical approach for obtaining this important chiral building block in high enantiomeric purity.
References
Navigating the Scarcity of Data: A Technical Review of Methyl 2-ethyl-3-methylbutyrate and its Analogue, Ethyl 2-methylbutyrate
A comprehensive literature review for "methyl 2-ethyl-3-methylbutyrate" reveals a notable scarcity of available scientific data. While basic chemical identifiers are available, detailed experimental protocols, quantitative data, and in-depth studies on its applications are largely absent from the current body of scientific literature. The compound is identified by the IUPAC name methyl 2-ethyl-3-methylbutanoate, with the molecular formula C8H16O2 and CAS number 32444-33-0.[1]
Due to the limited information on the primary topic, this technical guide will provide a comprehensive overview of a closely related and well-documented analogue: ethyl 2-methylbutyrate (B1264701) . This compound serves as a valuable case study for understanding the synthesis, properties, and applications of small branched-chain esters, which are significant in the fields of flavor and fragrance chemistry, as well as in the study of volatile organic compounds in various natural products.
Physicochemical Properties of Ethyl 2-methylbutyrate
Ethyl 2-methylbutyrate is a colorless, oily liquid recognized for its characteristic fruity aroma, often associated with apples, strawberries, and wine.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| CAS Number | 7452-79-1 | [2] |
| Appearance | Colorless oily liquid | [2][3] |
| Odor | Fruity | [2][3] |
| Boiling Point | 133 °C | |
| Density | 0.865 g/mL at 25 °C | |
| Refractive Index | n20/D 1.397 | |
| Flash Point | 26 °C (closed cup) | |
| Solubility | Insoluble in water | [2][3] |
Synthesis of Ethyl 2-methylbutyrate
The synthesis of ethyl 2-methylbutyrate is typically achieved through the esterification of 2-methylbutyric acid with ethanol (B145695) in the presence of an acid catalyst. A patented continuous production method highlights an industrial-scale approach.
Experimental Protocol: Continuous Esterification
This protocol is based on a continuous production method described in the patent literature.[4]
Materials:
-
2-Methylbutyric acid
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
Equipment:
-
Esterification kettle with a reflux condenser and overhead discharge
-
Elevated tanks for reactants
-
Oil-water separator
-
Simple-distillation kettle
-
Rectification still
-
Pumps and connecting pipework
Procedure:
-
Charge the esterification kettle with 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid in a weight ratio of 50:10:1.
-
Heat the mixture to total reflux for 1 hour.
-
After the initial reflux period, begin continuous feeding of 2-methylbutyric acid at a rate of 120 L/hr and ethanol at 70 L/hr from their respective elevated tanks.
-
Maintain the steam pressure in the esterification kettle at 0.5 MPa.
-
The crude ester vapor from the esterification kettle is passed through an oil-water separator and then into a simple-distillation kettle.
-
Maintain the steam pressure of the simple-distillation kettle at 0.4 MPa and the kettle temperature at a minimum of 133 °C, with the top temperature controlled at 80-90 °C. Low-boiling-point substances from the top of the still are returned to the esterification kettle.
-
The material from the bottom of the simple-distillation kettle is pumped into a rectification still.
-
Maintain the steam pressure of the rectification still at 0.4 MPa and the top temperature at 132-133 °C.
-
The purified ethyl 2-methylbutyrate is collected from the top of the rectification still. High-boiling materials from the bottom of the still are returned to the esterification kettle.
This continuous process offers advantages in terms of increased output and reduced waste compared to traditional batch processes.[4]
Spectroscopic Data
Table 2: Spectroscopic Data for Ethyl 2-methylbutyrate
| Technique | Key Data Points | Reference |
| ¹H NMR (Predicted) | Predicted spectra are available in databases such as the Human Metabolome Database. | [5] |
| ¹³C NMR | Spectra have been recorded and are available in spectral databases. | [2] |
| Mass Spectrometry (GC-MS) | The NIST WebBook provides mass spectral data for this compound. | [6] |
Applications and Significance
Ethyl 2-methylbutyrate is a widely used compound in the flavor and fragrance industries. Its fruity aroma makes it a key component in the formulation of artificial fruit essences, particularly for apple, pineapple, and various berries.[7] It is also found naturally as a volatile component in a variety of fruits and fermented beverages, contributing to their characteristic aroma profiles.[2]
Experimental and Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a volatile ester like ethyl 2-methylbutyrate, based on the described experimental protocols.
References
- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 7. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]
The Synthesis and Characterization of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide
Disclaimer: The historical discovery and initial isolation of Methyl 2-ethyl-3-methylbutyrate are not well-documented in publicly accessible scientific literature. This guide, therefore, focuses on a plausible synthetic route and the expected analytical characterization of the compound based on established principles of organic chemistry. No information was found regarding any biological signaling pathways associated with this molecule.
Introduction
This compound (IUPAC name: methyl 2-ethyl-3-methylbutanoate) is a branched-chain fatty acid ester. While its specific discovery is not prominently recorded, its synthesis can be achieved through established organic chemistry methodologies. This technical guide outlines a probable synthetic pathway, provides detailed experimental protocols, and presents expected analytical data for the characterization of this compound. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are primarily computed from chemical databases.
| Property | Value |
| IUPAC Name | methyl 2-ethyl-3-methylbutanoate |
| CAS Number | 32444-33-0 |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not experimentally determined |
| Density | Not experimentally determined |
Synthesis of this compound
A feasible method for the synthesis of this compound is the alkylation of the enolate of methyl 3-methylbutanoate with ethyl iodide. This reaction utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester, followed by nucleophilic attack of the resulting enolate on the ethyl halide.
Experimental Protocol: Alkylation of Methyl 3-methylbutanoate
Materials:
-
Methyl 3-methylbutanoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for distillation
Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl 3-methylbutanoate (1 equivalent) in anhydrous THF dropwise via a dropping funnel. Maintain the reaction temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the ester enolate.
-
Alkylation: To the enolate solution, add ethyl iodide (1.2 equivalents) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the alkylation of methyl 3-methylbutanoate.
Analytical Characterization (Predicted Data)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar branched-chain esters.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.20 | m | 1H | -CH(Et)- |
| ~1.90 | m | 1H | -CH(CH₃)₂ |
| ~1.60 | m | 2H | -CH₂CH₃ |
| ~0.95 | d | 6H | -CH(CH₃)₂ |
| ~0.85 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O |
| ~51 | -OCH₃ |
| ~50 | -CH(Et)- |
| ~32 | -CH(CH₃)₂ |
| ~25 | -CH₂CH₃ |
| ~20 | -CH(CH₃)₂ |
| ~12 | -CH₂CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M - OCH₃]⁺ |
| 88 | High | McLafferty rearrangement fragment |
| 57 | High | [C₄H₉]⁺ |
Conclusion
While the specific historical context of the discovery of this compound remains elusive, its synthesis is readily achievable through standard organic chemistry techniques. The alkylation of methyl 3-methylbutanoate provides a direct and efficient route to this compound. The predicted analytical data serves as a benchmark for the characterization of the synthesized product. This guide provides a comprehensive overview for researchers interested in the synthesis and properties of this and similar branched-chain esters.
The Elusive Natural Presence of Methyl 2-ethyl-3-methylbutyrate: A Technical Review
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of Methyl 2-ethyl-3-methylbutyrate. Despite a comprehensive review of existing literature on the volatile organic compounds of various fruits, plants, and microorganisms, as well as biosynthetic pathways of branched-chain fatty acid esters, there is currently no documented evidence to support the natural occurrence of this specific molecule. This paper summarizes the search for its presence, discusses the biosynthesis of structurally related compounds, and outlines the analytical approaches that could be employed for its future detection. The absence of confirmed natural sources precludes the presentation of quantitative data, established experimental protocols for its isolation from natural matrices, and associated signaling pathways.
Introduction
This compound (C₈H₁₆O₂) is a branched-chain fatty acid methyl ester. Its chemical structure, featuring ethyl and methyl substitutions at the α and β positions of the butyrate (B1204436) chain, suggests potential for interesting sensory properties and biological activities. The natural occurrence of structurally similar esters, such as ethyl 2-methylbutyrate (B1264701) and methyl 3-methylbutanoate in fruits and fermented products, has prompted investigation into the existence of this more complex derivative in nature. This guide provides an in-depth overview of the current knowledge, or lack thereof, regarding the natural origins of this compound.
Search for Natural Occurrence: A Null Finding
An extensive survey of scientific databases and literature was conducted to identify any reported natural sources of this compound. The search encompassed a wide range of natural products known for their complex volatile profiles, including but not limited to:
-
Fruits: Pineapple (Ananas comosus), Jackfruit (Artocarpus heterophyllus), and Durian (Durio zibethinus), all of which are recognized for their diverse and often unusual ester compositions.
-
Fermented Products: Wines, cheeses, and other fermented beverages and foods where microbial esterification activity is prominent.
-
Essential Oils: A broad array of plant essential oils were considered.
Despite these extensive efforts, no studies were found that identify this compound as a natural constituent of any plant, fruit, microorganism, or animal product.
Biosynthetic Plausibility and Related Compounds
While direct evidence is absent, the theoretical possibility of this compound biosynthesis exists within the framework of known metabolic pathways. The biosynthesis of branched-chain fatty acids and their subsequent esterification are key processes that could potentially lead to its formation.
Biosynthesis of Branched-Chain Fatty Acid Precursors
The precursors for this compound would be 2-ethyl-3-methylbutanoic acid and methanol. The formation of branched-chain carboxylic acids in nature typically arises from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine). However, the specific combination of an ethyl group at the C-2 position and a methyl group at the C-3 position is not a common motif derived directly from these primary metabolic pathways. It is conceivable that more complex or unusual biosynthetic routes, possibly involving elongase and reductase enzyme activities on uncommon starter units, could generate such a structure.
A logical workflow for the potential biosynthesis is outlined below:
Naturally Occurring Structurally Related Esters
Numerous esters with structural similarities to this compound have been identified in nature. These compounds provide context for the types of enzymatic machinery that exist for the synthesis of branched-chain esters.
Table 1: Examples of Naturally Occurring Branched-Chain Esters
| Compound Name | Structure | Natural Sources |
| Ethyl 2-methylbutyrate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | Apples, strawberries, pineapple, wine |
| Methyl 3-methylbutanoate | (CH₃)₂CHCH₂COOCH₃ | Pineapple, jackfruit |
| Ethyl 3-methylbutanoate | (CH₃)₂CHCH₂COOCH₂CH₃ | Pineapple, cheese, wine |
The presence of these related compounds suggests that the enzymatic systems for producing both branched-chain acids and for their esterification with simple alcohols are widespread. The absence of this compound may therefore be due to the lack of a specific biosynthetic pathway to its unique acid precursor.
Potential Analytical Methodologies for Future Detection
Should future research aim to definitively prove or disprove the natural existence of this compound, a combination of advanced analytical techniques would be required.
Sample Preparation and Extraction
A suitable workflow for the extraction and analysis of this target compound from a natural matrix would likely involve the following steps:
-
Solid-Phase Microextraction (SPME): A solvent-free technique ideal for headspace analysis of volatile compounds.
-
Solvent-Assisted Flavour Evaporation (SAFE): A gentle distillation method to extract a wide range of volatile and semi-volatile compounds.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone for the separation and identification of volatile compounds. A high-resolution column would be necessary to separate it from other isomeric esters.
-
Multidimensional Gas Chromatography (MDGC): This technique would provide enhanced separation for complex matrices, increasing the likelihood of detecting trace components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation if the compound can be isolated in sufficient quantity.
Conclusion
Based on a thorough review of the current scientific literature, there is no evidence to support the natural occurrence of this compound. While the biosynthetic machinery for producing related branched-chain esters is present in a variety of organisms, the specific precursor acid required for the formation of this molecule has not been reported as a natural product.
For researchers and professionals in drug development, this indicates that any use of this compound would currently rely on synthetic sources. Future research employing highly sensitive and selective analytical techniques on a broader range of unexplored natural sources may yet reveal its existence. Until such a discovery is made and scientifically validated, this compound should be considered a synthetic compound.
The Core of Aroma and Advanced Biofuels: A Technical Guide to the Biosynthesis of Branched-Chain Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain esters are a pivotal class of volatile organic compounds, contributing significantly to the desirable aroma and flavor profiles of many fruits and fermented beverages. Beyond their role in the food and fragrance industries, these molecules are gaining increasing attention as advanced biofuels due to their superior cold-flow properties and higher energy density compared to their straight-chain counterparts. Understanding and engineering the biosynthesis of these valuable esters is a key focus in metabolic engineering and synthetic biology. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymatic players, regulatory networks, and experimental methodologies central to the study and production of branched-chain esters. Detailed experimental protocols and structured quantitative data are presented to facilitate research and development in this burgeoning field.
The Core Biosynthetic Pathway
The biosynthesis of branched-chain esters is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The pathway can be broadly divided into three main stages: the formation of α-keto acids, the synthesis of branched-chain alcohols and acyl-CoAs, and the final esterification step.
From Amino Acids to α-Keto Acids: The Ehrlich Pathway
The initial step in the formation of branched-chain ester precursors is the deamination of BCAAs to their corresponding α-keto acids. This transamination is primarily catalyzed by branched-chain aminotransferases (BCATs) .[1][2] This reversible reaction serves as a crucial link between amino acid metabolism and the synthesis of a wide array of secondary metabolites.[3][4]
The α-keto acids derived from leucine, isoleucine, and valine are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[1] These intermediates are central branch points, leading to the formation of either branched-chain alcohols or branched-chain acyl-CoAs.
Formation of Precursor Moieties: Alcohols and Acyl-CoAs
The α-keto acids can be further metabolized through two divergent routes to generate the two necessary components for ester synthesis:
-
Branched-Chain Alcohol Formation: The α-keto acids undergo decarboxylation to form branched-chain aldehydes, a reaction catalyzed by branched-chain α-keto acid decarboxylases (BCKDC) .[3] Subsequently, these aldehydes are reduced to their corresponding branched-chain alcohols by alcohol dehydrogenases (ADHs) .[3] For example, α-ketoisocaproate is converted to isovaleraldehyde (B47997) and then to isoamyl alcohol.
-
Branched-Chain Acyl-CoA Formation: Alternatively, the α-keto acids can be oxidatively decarboxylated to form branched-chain acyl-CoA thioesters. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex.[1][5] For instance, α-ketoisocaproate is converted to isovaleryl-CoA.
The Final Step: Esterification by Alcohol Acyltransferases (AATs)
The culmination of the pathway is the condensation of a branched-chain alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs) , also known as alcohol acetyltransferases (ATFs) when the acyl-CoA is acetyl-CoA.[6][7] This enzymatic step is thermodynamically favorable and results in the formation of the final branched-chain ester and the release of coenzyme A.[7] The substrate promiscuity of many AATs allows for the synthesis of a diverse array of esters from various alcohol and acyl-CoA precursors.[7]
Caption: Core Biosynthetic Pathway of Branched-Chain Esters.
Regulation of Branched-Chain Ester Biosynthesis
The production of branched-chain esters is tightly regulated at multiple levels, from the expression of biosynthetic genes to the allosteric control of enzyme activity. In yeast, a model organism for studying ester biosynthesis, the regulation of the Alcohol Acetyltransferase 1 (ATF1) gene is particularly well-characterized.
The transcription of ATF1 is influenced by a variety of environmental cues and intracellular signals:
-
Nutrient Availability: Glucose and nitrogen sources are required for the induction and sustained expression of ATF1.[8][9] The Ras/cAMP/PKA signaling pathway plays a role in the glucose-induced expression of this gene.[8]
-
Oxygen and Unsaturated Fatty Acids: ATF1 transcription is repressed by the presence of oxygen and unsaturated fatty acids.[1][10] This regulation is mediated by specific promoter elements and transcription factors, including the hypoxic repressor complex Rox1p-Tup1p-Ssn6p.[10]
-
Stress Conditions: Heat and ethanol (B145695) stress have also been shown to repress the expression of ATF1.[8]
The activity of the BCKDH complex, the rate-limiting step in BCAA catabolism, is also subject to stringent regulation through a phosphorylation/dephosphorylation cycle.[5] The complex is inactivated by a specific kinase (BCKDK) and activated by a phosphatase (PP2Cm).[5] The activity of BCKDK is allosterically inhibited by the α-keto acids, creating a feedback loop.[5]
References
- 1. uniprot.org [uniprot.org]
- 2. old.57357.org [old.57357.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Atf1 transcription factor is a target for the Sty1 stress-activated MAP kinase pathway in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform | bioRxiv [biorxiv.org]
- 8. The Saccharomyces cerevisiae alcohol acetyl transferase gene ATF1 is a target of the cAMP/PKA and FGM nutrient-signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular mechanism of the multiple regulation of the Saccharomyces cerevisiae ATF1 gene encoding alcohol acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 2-ethyl-3-methylbutyrate, a valuable ester compound, via the Fischer esterification of 2-ethyl-3-methylbutanoic acid with methanol (B129727).
Introduction
Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1][4] Common acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][5]
This protocol details the synthesis of this compound from its corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid[6], and methanol.
Overall Reaction
Data Presentation
Table 1: Reactants and Product Information
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Amount |
| 2-ethyl-3-methylbutanoic acid | 2-ethyl-3-methylbutanoic acid | C₇H₁₄O₂ | 130.18 | 1.0 | (To be determined by the researcher) |
| Methanol | Methanol | CH₄O | 32.04 | 5.0 - 10.0 (Excess) | (To be calculated based on the acid) |
| Sulfuric Acid (catalyst) | Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic amount | (e.g., 3-5 mol% of the acid) |
| Product | |||||
| This compound | Methyl 2-ethyl-3-methylbutanoate | C₈H₁₆O₂ | 144.21[7] | - | (Theoretical yield to be calculated) |
Experimental Protocol
This protocol is a general guideline and can be scaled as needed. Appropriate safety precautions, including the use of a fume hood and personal protective equipment (goggles, lab coat, gloves), should be followed throughout the experiment.
Materials:
-
2-ethyl-3-methylbutanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-3-methylbutanoic acid.
-
Add an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the carboxylic acid). The addition of sulfuric acid is exothermic.
-
-
Esterification Reaction:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C) with continuous stirring.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts.
-
-
Neutralization and Washing:
-
Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.
-
Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude ester can be purified by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.
-
Mandatory Visualization
Below is a DOT language script that generates a workflow diagram for the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. 2-Ethyl-3-methylbutanoic acid | C7H14O2 | CID 10953545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Esterification of 2-ethyl-3-methylbutanoic acid
Introduction
2-Ethyl-3-methylbutanoic acid is a branched-chain carboxylic acid. Its esters are of significant interest to the flavor and fragrance industry, often contributing to fruity and complex aromatic profiles in foods and perfumes[1][2]. The synthesis of these esters is typically achieved through the esterification of the parent carboxylic acid with an appropriate alcohol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst[3][4].
However, the structure of 2-ethyl-3-methylbutanoic acid, with branching at the α and β positions, presents a degree of steric hindrance. This can slow down the reaction rate compared to linear carboxylic acids[5]. Consequently, driving the reaction to completion requires careful consideration of reaction conditions, such as temperature, reaction time, and the choice of catalyst. The equilibrium nature of the Fischer esterification also necessitates strategies to favor product formation, such as using an excess of one reactant (usually the alcohol) or removing water as it is formed[4][6].
This document provides a detailed protocol for the synthesis, purification, and analysis of esters derived from 2-ethyl-3-methylbutanoic acid, primarily focusing on the Fischer esterification method.
Data Presentation
Table 1: Physical Properties of Reactant and Example Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Starting Material | 2-ethyl-3-methylbutanoic acid | C₇H₁₄O₂ | 130.18 | ~195-200 |
| Example Product | Ethyl 2-ethyl-3-methylbutanoate | C₉H₁₈O₂ | 158.24 | ~180-185 (estimated) |
Note: Data for 2-ethyl-3-methylbutanoic acid sourced from PubChem[7]. Product data is estimated based on similar structures.
Table 2: Typical Fischer Esterification Reaction Parameters
| Parameter | Condition / Reagent | Purpose / Rationale |
| Carboxylic Acid | 2-ethyl-3-methylbutanoic acid | The primary substrate for the esterification reaction. |
| Alcohol | Methanol, Ethanol (B145695), Propanol, etc. | Reacts with the carboxylic acid to form the corresponding ester. Often used in excess to shift the equilibrium towards the products[4]. |
| Catalyst | Conc. H₂SO₄, p-TsOH, HCl | A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol[3][6][8]. |
| Catalyst Loading | 1-5 mol% relative to the carboxylic acid | A catalytic amount is sufficient to facilitate the reaction without causing excessive side reactions or complicating purification. |
| Temperature | Reflux temperature of the alcohol | Heating is necessary to overcome the activation energy and increase the reaction rate. Refluxing prevents the loss of volatile reactants and solvent[9]. |
| Reaction Time | 2 - 20 hours | Due to steric hindrance, longer reaction times may be necessary to achieve high conversion. The reaction should be monitored (e.g., by TLC or GC) to determine completion. |
| Work-up | Aqueous NaHCO₃ or Na₂CO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid, converting them into water-soluble salts for easy removal[9][10][11]. |
| Purification | Distillation (Fractional or Vacuum) | The final ester product is typically purified from any remaining alcohol and high-boiling impurities by distillation[9][12]. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-ethyl-3-methylbutanoic acid with Ethanol
This protocol describes the synthesis of ethyl 2-ethyl-3-methylbutanoate.
Materials and Reagents:
-
2-ethyl-3-methylbutanoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297) (for extraction)
-
Boiling chips
Equipment:
-
Round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (e.g., 250 mL)
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-ethyl-3-methylbutanoic acid (e.g., 6.5 g, 0.05 mol).
-
Add an excess of absolute ethanol (e.g., 25 mL, ~0.43 mol).
-
Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL) with continuous stirring. Caution: This addition is exothermic.
-
Add a few boiling chips to the flask.
-
Attach a reflux condenser and ensure cooling water is flowing through it.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle[9].
-
Continue refluxing for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Slowly add 50 mL of cold water.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution in small portions until effervescence ceases. This step removes the acid catalyst and unreacted carboxylic acid[11].
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers in the separatory funnel and wash with 30 mL of saturated sodium chloride (brine) solution to remove residual water and dissolved salts.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate[11].
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent (ethyl acetate) and excess ethanol using a rotary evaporator or by simple distillation.
-
-
Purification:
Mandatory Visualizations
Fischer Esterification Workflow
Caption: Experimental workflow for the synthesis and purification of an ester via Fischer Esterification.
Mechanism of Acid-Catalyzed Esterification
Caption: The five key steps of the acid-catalyzed Fischer Esterification mechanism.
References
- 1. The compound 2-ethyl-3-methylbutanoic acid is used as a flavouring in som.. [askfilo.com]
- 2. uakron.edu [uakron.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Ch15 : Synthesis of Esters [chem.ucalgary.ca]
- 7. 2-Ethyl-3-methylbutanoic acid | C7H14O2 | CID 10953545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. youtube.com [youtube.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for the Purification of Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate is an ester of significant interest in various chemical and pharmaceutical research fields. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and residual catalysts. Therefore, a robust purification protocol is essential to obtain the compound at a desired purity for subsequent applications. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory-scale techniques.
Physicochemical Properties and Impurity Profile
A successful purification strategy relies on the distinct physicochemical properties of the target compound relative to potential impurities. The primary impurities after a typical Fischer esterification synthesis would include the starting materials, 2-ethyl-3-methylbutanoic acid and methanol, as well as any acidic catalyst used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C8H16O2 | 144.21[1] | ~160-170 (estimated) | Low in water, soluble in organic solvents |
| 2-ethyl-3-methylbutanoic acid | C7H14O2 | 130.18 | ~200-210 (estimated) | Sparingly soluble in water, soluble in organic solvents |
| Methanol | CH4O | 32.04 | 64.7 | Miscible with water and many organic solvents |
| Sulfuric Acid (catalyst) | H2SO4 | 98.08 | 337 | Miscible with water |
The significant differences in boiling points and solubility form the basis for the purification protocol outlined below, which combines a liquid-liquid extraction (workup) with fractional distillation.
Purification Workflow
References
Application Notes & Protocols: Analytical Methods for Methyl 2-ethyl-3-methylbutyrate
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Methyl 2-ethyl-3-methylbutyrate, a volatile ester compound. These methods are designed for researchers, scientists, and professionals involved in drug development, food science, and quality control. The primary analytical techniques covered are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID).
Introduction
This compound (C8H16O2) is a volatile organic compound that may contribute to the aromatic profile of various natural and manufactured products.[1] Accurate and robust analytical methods are essential for its identification and quantification to ensure product quality, understand its formation, and assess its impact. The methodologies outlined below provide a framework for the analysis of this compound in diverse matrices.
Analytical Techniques
Gas chromatography is the premier technique for the separation of volatile compounds like esters.[2] Coupling GC with either a mass spectrometer or a flame ionization detector allows for effective identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of the analyte based on its mass spectrum and retention time. This is the preferred method for qualitative analysis and confirmation.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Offers high sensitivity and a wide linear range for the quantification of organic compounds. It is a robust technique for routine quantitative analysis.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For volatile esters, headspace and extraction methods are common.[2][3]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from liquid and solid samples.[4][5]
Protocol for HS-SPME:
-
Sample Preparation: Place a known amount of the liquid or homogenized solid sample into a headspace vial. For liquid samples, 5-10 mL is typical. For solid samples, 1-5 g is recommended.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for accurate quantification.
-
Matrix Modification: For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the release of volatile analytes into the headspace.[6]
-
Extraction: Seal the vial and place it in a heated agitator. Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB coating) to the headspace for a defined period (e.g., 30 minutes at 60°C) to allow for the adsorption of volatile compounds.
-
Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method suitable for concentrating the analyte and removing non-volatile matrix components.
Protocol for LLE:
-
Sample Preparation: For liquid samples, measure a known volume into a separatory funnel. For solid samples, perform a prior extraction with a suitable solvent.
-
Internal Standard: Spike the sample with an internal standard.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to the sample. Shake the mixture vigorously for several minutes, allowing for the partitioning of the analyte into the organic phase.
-
Separation: Allow the layers to separate and collect the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water. If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
Instrumental Analysis
Gas Chromatography (GC) Conditions
The following table summarizes typical GC conditions for the analysis of volatile esters. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For potential enantiomeric separation, a chiral column (e.g., γ-cyclodextrin phase) could be used.[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C, and hold for 5 min. |
| Inlet | Splitless mode for trace analysis or Split mode (e.g., 20:1) for higher concentrations. Inlet temperature: 250°C. |
Mass Spectrometry (MS) and Flame Ionization Detection (FID) Parameters
| Detector | Parameter | Recommended Setting |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-300. | |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. | |
| Transfer Line Temp | 280°C. | |
| Ion Source Temp | 230°C. | |
| Flame Ionization Detector | Temperature | 280°C. |
| Hydrogen Flow | 30 mL/min. | |
| Air Flow | 300 mL/min. | |
| Makeup Gas (N2) | 25 mL/min. |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for presenting validation data for the analytical method.
| Parameter | Result |
| Retention Time (min) | To be determined experimentally |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflows
Visualizing the experimental workflow can aid in understanding and implementing the analytical methods.
Caption: General analytical workflow for this compound.
Caption: Detailed workflow for the HS-SPME sample preparation method.
References
- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
Application Note: Gas Chromatography of Methyl 2-ethyl-3-methylbutyrate
Introduction
Methyl 2-ethyl-3-methylbutyrate is a branched-chain fatty acid methyl ester (FAME) that can be analyzed effectively using gas chromatography (GC). This technique is ideal for the separation and quantification of volatile and semi-volatile compounds like methyl esters.[1][2] The analysis of FAMEs is a common application in various fields, including food science, environmental analysis, and biofuel production.[2] Gas chromatography offers high resolution and sensitivity for the detailed profiling of these compounds.[2] This application note provides a comprehensive protocol for the analysis of this compound using GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Principle of the Method
Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). For FAME analysis, a polar capillary column is often employed to achieve effective separation of isomers.[3] The sample, once injected into the heated inlet, is vaporized and carried by the mobile phase through the column. Compounds are separated based on their boiling points and interaction with the stationary phase. A detector at the end of the column registers the eluted compounds, producing a chromatogram.
While the target analyte is already a methyl ester, for related analyses involving fatty acids, a derivatization step to form FAMEs is typically required to increase volatility and thermal stability.[1][3][4] This is commonly achieved through esterification using reagents like methanolic sodium hydroxide (B78521) followed by boron trifluoride in methanol.[1][4]
Experimental Protocols
1. Sample Preparation
For a pure standard of this compound or a simple mixture, the primary sample preparation step involves dissolution in a suitable organic solvent.
-
Materials:
-
This compound standard
-
Hexane (B92381) or Heptane (GC grade)
-
Volumetric flasks
-
Micropipettes
-
GC vials with caps
-
-
Procedure:
-
Prepare a stock solution of this compound by accurately weighing a known amount and dissolving it in a volumetric flask with hexane or heptane.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve for quantitative analysis.
-
Transfer the final solutions to GC vials for analysis.
-
2. Gas Chromatography (GC) Method
The following parameters provide a starting point and may require optimization based on the specific instrument and column used. The separation of branched-chain fatty acid isomers often requires a polar capillary column and an optimized temperature program.[3]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 Series GC or equivalent |
| Column | DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C[3][5] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration)[5] |
| Carrier Gas | Helium or Hydrogen[5][6] |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 80°C, hold for 1 minRamp 1: 10°C/min to 170°CRamp 2: 5°C/min to 220°C, hold for 5 min[3][6] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 °C[5] |
| FID Gas Flows | Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup (He): 30 mL/min[5] |
| MS Transfer Line Temp | 280 °C[3] |
| MS Ion Source Temp | 220 °C[6] |
| MS Scan Range | m/z 40-550 |
Data Presentation
Quantitative analysis can be performed by generating a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) | Retention Time (min) |
| Standard 1 | User-determined | User-determined |
| Standard 2 | User-determined | User-determined |
| Standard 3 | User-determined | User-determined |
| Standard 4 | User-determined | User-determined |
| Unknown Sample | User-determined | User-determined |
Workflow and Pathway Visualization
The logical workflow for the GC analysis of this compound is depicted below.
References
- 1. gcms.cz [gcms.cz]
- 2. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. agilent.com [agilent.com]
- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 2-ethyl-3-methylbutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Methyl 2-ethyl-3-methylbutyrate is a volatile ester compound of interest in the flavor and fragrance industries, as well as in metabolomics research. Its accurate and sensitive quantification is crucial for quality control and for understanding its role in various biological and chemical processes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of this and other volatile compounds in complex matrices.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Principle of the Method
The methodology involves the separation of volatile compounds using a gas chromatograph, followed by detection and quantification using a mass spectrometer. The sample is injected into the GC, where it is vaporized and separated based on the boiling points and chemical interactions of its components with the stationary phase of the GC column.[1] Following separation, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing detailed molecular information for identification and quantification.[1]
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for liquid and solid samples.
a) Liquid Samples (e.g., beverages, liquid flavor formulations)
-
Direct Injection: For samples with a relatively high concentration of the analyte and a clean matrix, a simple dilution may be sufficient.
-
Dilute the sample with a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to an approximate concentration of 10 µg/mL.[2]
-
Filter the diluted sample using a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Transfer the filtered sample to a 1.5 mL glass autosampler vial for GC-MS analysis.[2]
-
-
Headspace Analysis (for trace-level analysis of volatiles):
b) Solid Samples (e.g., food products, plant material)
-
Solvent Extraction:
-
Homogenize a known weight of the solid sample.
-
Add a suitable volatile organic solvent (e.g., dichloromethane, hexane).[1]
-
Vortex or sonicate the mixture to ensure efficient extraction of the analyte.
-
Centrifuge the sample to separate the solid material.[3]
-
Carefully transfer the supernatant to a clean vial.
-
The extract can be concentrated using a gentle stream of nitrogen gas if necessary.[4]
-
Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[5] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[5] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI)[6][7] |
| Ion Source Temp. | 230 °C[5] |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350[5] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.[5] The peak area of a characteristic ion of this compound is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve. The use of an internal standard is recommended to improve accuracy and precision.[8]
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of this compound using the described protocol.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Linear Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 8.52 | 88, 115, 144 | 0.1 - 50 | > 0.995 | 0.05 | 0.15 |
Note: The quantification ion should be selected based on its specificity and intensity from the mass spectrum of the standard. The molecular weight of this compound is 144.21 g/mol .[9]
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol can be adapted for various sample matrices and is suitable for applications in quality control, flavor and fragrance analysis, and academic research. Proper sample preparation and method optimization are key to achieving accurate and precise results.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. organomation.com [organomation.com]
- 5. gcms.cz [gcms.cz]
- 6. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy of Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 2-ethyl-3-methylbutyrate. The information is intended to guide researchers in obtaining and interpreting ¹H and ¹³C NMR spectra for this compound, which is crucial for structural verification and purity assessment in various scientific and industrial applications, including fragrance and flavor chemistry, as well as in the synthesis of more complex organic molecules.
Compound Information
This compound is an organic ester with the chemical formula C₈H₁₆O₂. Its structure consists of a butyrate (B1204436) backbone with an ethyl group at the α-position and a methyl group at the β-position, with a methyl esterifying the carboxylic acid.
IUPAC Name: methyl 2-ethyl-3-methylbutanoate[1] Molecular Formula: C₈H₁₆O₂[1] Molecular Weight: 144.21 g/mol [1] CAS Number: 32444-33-0[1]
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases, the following data is based on NMR prediction tools. These values provide a reliable estimation for peak assignment and interpretation.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is predicted to show six distinct signals. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
| Signal | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J) in Hz |
| a | -OCH₃ | 3.67 | Singlet | 3H | N/A |
| b | -CH(CH₃)CH- | 1.95 | Multiplet | 1H | - |
| c | -CH(CH₂CH₃)- | 2.20 | Multiplet | 1H | - |
| d | -CH₂CH₃ | 1.55 | Multiplet | 2H | - |
| e | -CH(CH₃)₂ | 0.88 | Doublet | 6H | 6.8 |
| f | -CH₂CH₃ | 0.85 | Triplet | 3H | 7.4 |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is predicted to display eight unique carbon signals, consistent with the molecule's structure.
| Signal | Assignment | Predicted Chemical Shift (ppm) |
| 1 | C=O | 175.5 |
| 2 | -OCH₃ | 51.5 |
| 3 | -CH(CH₂CH₃)- | 50.0 |
| 4 | -CH(CH₃)₂ | 32.5 |
| 5 | -CH₂CH₃ | 25.0 |
| 6 | -CH(CH₃)₂ | 20.0 |
| 7 | -CH(CH₃)₂ | 19.5 |
| 8 | -CH₂CH₃ | 12.0 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution (final concentration ~0.05% v/v).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Spectrometer Setup and Data Acquisition
Instrument: A standard 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm (centered around 5-6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Note: 1H NMR Analysis of Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Methyl 2-ethyl-3-methylbutyrate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes the predicted ¹H NMR spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecule's spin system. This application note serves as a practical resource for the structural elucidation and quality control of this compound in research and development settings.
Introduction
This compound is a branched-chain ester with potential applications in various fields, including flavor and fragrance industries, as well as a building block in organic synthesis. Accurate structural characterization is crucial for its intended use. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms. This note outlines the expected ¹H NMR spectrum and the methodology to obtain it.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the presence of chiral centers, the spectrum may show complex splitting patterns. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | ~3.70 | Singlet (s) | 3H | N/A |
| b | ~2.20 | Doublet of triplets (dt) or multiplet (m) | 1H | J_bc, J_bd |
| c | ~1.60 | Multiplet (m) | 2H | J_cb, J_ce |
| d | ~1.90 | Multiplet (m) | 1H | J_db, J_df, J_dg |
| e | ~0.90 | Triplet (t) | 3H | J_ec |
| f | ~0.95 | Doublet (d) | 3H | J_fd |
| g | ~0.85 | Doublet (d) | 3H | J_gd |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific spectrometer used.
Experimental Protocol
This section details the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.5-0.7 mL)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add 0.5-0.7 mL of the deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: Set the spectrometer to the deuterated solvent used (e.g., CDCl₃).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width: Typically 0-12 ppm for ¹H NMR.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Molecular Structure and Proton Assignments
The structure of this compound with the assigned proton labels is shown below.
Caption: Structure of this compound with proton labels.
Logical Relationships of Proton Spin Systems
The following diagram illustrates the coupling relationships between the different protons in this compound, which give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Spin-spin coupling network in this compound.
Conclusion
This application note provides a framework for the ¹H NMR analysis of this compound. The predicted spectral data, detailed experimental protocol, and visual diagrams offer a comprehensive guide for researchers in confirming the structure and assessing the purity of this compound. Adherence to the outlined protocol will enable the acquisition of high-quality, reproducible ¹H NMR spectra, facilitating confident structural assignment and characterization.
Application Note: 13C NMR Analysis of Methyl 2-ethyl-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate is an organic ester with applications in flavor and fragrance industries, as well as being a potential building block in organic synthesis. The structural elucidation and purity assessment of this compound are critical for its intended applications. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This application note provides a predicted 13C NMR spectrum for this compound and a detailed protocol for its experimental acquisition.
Predicted 13C NMR Data
The structure of this compound (C8H16O2) contains eight unique carbon atoms, which are expected to give rise to eight distinct signals in a proton-decoupled 13C NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in Table 1. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3]
Structure of this compound:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | -C(=O)O- | 170 - 180 |
| C2 | -CH(CH2CH3)- | 45 - 55 |
| C3 | -CH(CH3)- | 30 - 40 |
| C4 | -CH(CH3)2 | 20 - 30 |
| C5 | -CH2CH3 | 20 - 30 |
| C6 | -CH2CH3 | 10 - 20 |
| C7 | -CH(CH3)2 | 15 - 25 |
| C8 | -OCH3 | 50 - 60 |
Experimental Protocol
This section details a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Use a deuterated solvent to avoid overwhelming solvent signals in the spectrum. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[4][5]
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[4][5] Higher concentrations can improve the signal-to-noise ratio but may lead to line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm). A small amount can be added directly to the solvent.
-
Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[5]
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.[6]
-
Acquisition Parameters:
-
Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.[6]
-
Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient for most organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.[6]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable choice for many small molecules.[6]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.[6]
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Analysis of Methyl 2-ethyl-3-methylbutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note on the Mass Spectrometry of Methyl 2-ethyl-3-methylbutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C8H16O2, Molar Mass: 144.21 g/mol ) is an ester that may be of interest in flavor and fragrance research, metabolomics, or as an intermediate in organic synthesis.[1] Its structural characterization and quantification are critical for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like esters. This application note provides a detailed protocol for the analysis of this compound by GC-MS, including a predicted fragmentation pattern based on established principles of electron ionization mass spectrometry for esters.
Predicted Mass Spectral Fragmentation
Upon electron ionization (EI), this compound is expected to undergo several characteristic fragmentation pathways. The molecular ion peak ([M]•+) is predicted at m/z 144. Key fragmentation processes for esters include alpha-cleavages, McLafferty rearrangement, and cleavage of the alkoxy group.
The most prominent fragmentation pathways are predicted to be:
-
Loss of the methoxy (B1213986) group (-•OCH3): This results in the formation of a stable acylium ion at m/z 113.
-
Cleavage of the C-C bond alpha to the carbonyl group: Loss of the isopropyl group (•CH(CH3)2) would yield a fragment at m/z 101, while the loss of the ethyl group (•CH2CH3) would lead to a fragment at m/z 115.
-
McLafferty Rearrangement: A hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 116.
-
Formation of Alkyl Cations: Cleavage of the bond between the carbonyl carbon and the alpha-carbon can result in the formation of an alkyl cation [CH(CH2CH3)(CH(CH3)2)]+ at m/z 85. Further fragmentation of the alkyl chain can produce smaller, stable carbocations.
Predicted Fragmentation Data
The following table summarizes the major predicted ions for this compound in a 70 eV electron ionization mass spectrum.
| m/z Ratio | Proposed Ion Fragment | Description |
| 144 | [C8H16O2]•+ | Molecular Ion (M•+) |
| 113 | [C7H13O]+ | Loss of methoxy radical (•OCH3) |
| 116 | [C6H12O2]•+ | Result of McLafferty Rearrangement |
| 101 | [C5H9O2]+ | Alpha-cleavage: Loss of isopropyl radical (•C3H7) |
| 85 | [C6H13]+ | Alkyl fragment from cleavage of C-C(=O) bond |
| 71 | [C5H11]+ | Loss of the methoxycarbonyl group (•COOCH3) |
| 57 | [C4H9]+ | Secondary fragmentation of the alkyl chain |
| 43 | [C3H7]+ | Isopropyl cation |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (for complex matrices): For samples like food or biological fluids, a solvent extraction or solid-phase microextraction (SPME) method may be necessary to isolate the analyte.[2]
-
Internal Standard: For accurate quantification, add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all standards and samples.
2. Instrumentation A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
3. GC-MS Parameters The following table provides typical instrument parameters for the analysis. These may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Visualizations
Workflow for GC-MS Analysis
Caption: Experimental workflow for the analysis of this compound by GC-MS.
Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
References
Application Notes and Protocols: Methyl 2-ethyl-3-methylbutyrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate is a branched-chain ester with potential applications as a fine chemical intermediate and fragrance component. While its direct, widespread use as a reagent in complex organic synthesis is not extensively documented in publicly available literature, its synthesis involves fundamental organic reactions that are crucial in various research and development settings. These application notes provide detailed protocols for the synthesis of this compound, focusing on the preparation of its key precursors and the final esterification step. The information is targeted towards researchers and professionals in organic chemistry and drug development who may require access to this or structurally similar molecules for their work.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The primary route involves the preparation of the corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid, followed by its esterification with methanol (B129727). An alternative and often more efficient laboratory-scale method involves the conversion of the carboxylic acid to its acyl chloride, which is then reacted with methanol to yield the final ester.
Method 1: Fischer Esterification of 2-ethyl-3-methylbutanoic acid
This classic method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-3-methylbutanoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (10-20 eq) to the flask to serve as both a reactant and a solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Quantitative Data Summary (Illustrative)
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2-ethyl-3-methylbutanoic acid | 130.18 | 0.1 | 1.0 | 13.02 g |
| Methanol | 32.04 | 1.0 | 10.0 | 40 mL |
| Sulfuric Acid (conc.) | 98.08 | 0.01 | 0.1 | ~0.5 mL |
| This compound | 144.21 | - | - | Yield dependent |
Method 2: From 2-ethyl-3-methylbutanoyl chloride
This method involves the formation of a more reactive acyl chloride intermediate, which readily reacts with methanol to form the ester. This approach often leads to higher yields and faster reaction times compared to Fischer esterification.
Step 2a: Synthesis of 2-ethyl-3-methylbutanoyl chloride
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a trap for acidic gases) and a magnetic stirrer.
-
Reagent Addition: Add 2-ethyl-3-methylbutanoic acid (1.0 eq) to the flask.
-
Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the carboxylic acid at room temperature. The addition is often done via an addition funnel.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (around 80°C) for 1-2 hours. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases will be observed. The reaction is typically complete when gas evolution ceases.
-
Purification: The excess thionyl chloride can be removed by distillation. The resulting 2-ethyl-3-methylbutanoyl chloride can be purified by distillation under reduced pressure.
Step 2b: Esterification of 2-ethyl-3-methylbutanoyl chloride
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methanol (1.2 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether. A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.2 eq) is often added to scavenge the HCl produced.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the 2-ethyl-3-methylbutanoyl chloride (1.0 eq) from the addition funnel to the methanol solution.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation.
Quantitative Data Summary (Illustrative for Step 2b)
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2-ethyl-3-methylbutanoyl chloride | 148.63 | 0.1 | 1.0 | 14.86 g |
| Methanol | 32.04 | 0.12 | 1.2 | 4.8 mL |
| Pyridine | 79.10 | 0.12 | 1.2 | 9.7 mL |
| This compound | 144.21 | - | - | Yield dependent |
Application in Organic Synthesis
While specific examples of this compound as a key building block in multi-step organic synthesis are not prominent in the literature, its structural motif can be of interest in several areas:
-
Fine Chemical Synthesis: As a chiral ester (if synthesized from an enantiomerically pure precursor), it could serve as a starting material for the synthesis of more complex chiral molecules.
-
Fragment-Based Drug Discovery: The branched alkyl chain and the ester functionality could be a valuable fragment for screening in drug discovery programs.
-
Material Science: Esters with specific branching patterns can be used as monomers or additives in polymer synthesis to influence the physical properties of the resulting materials.
Visualizing the Synthesis
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Acyl Chloride Route Workflow
Caption: Synthesis via Acyl Chloride Intermediate.
Disclaimer: The provided protocols are intended for informational purposes for qualified individuals and should be performed in a properly equipped laboratory under the supervision of a trained chemist. All necessary safety precautions should be taken.
Methyl 2-ethyl-3-methylbutyrate: Application Notes and Protocols for Flavor Analysis
A Detailed Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2-ethyl-3-methylbutyrate is a volatile ester with potential applications as a flavor compound in the food and beverage industry. Due to a scarcity of publicly available data on this specific molecule, this document provides a comprehensive overview of its known physicochemical properties. To further aid researchers, detailed application notes and experimental protocols are presented for the analysis of analogous, well-characterized flavor esters, particularly ethyl 2-methylbutyrate (B1264701), which shares structural similarities and is widely used in flavor formulations. These protocols, covering sensory evaluation and instrumental analysis, are broadly applicable to the characterization of novel volatile flavor compounds.
Introduction to this compound
This compound (IUPAC name: methyl 2-ethyl-3-methylbutanoate) is an organic ester with the chemical formula C₈H₁₆O₂.[1] While its specific sensory profile is not extensively documented in scientific literature, its chemical structure suggests it likely possesses fruity and estery aroma characteristics, typical of many volatile short-chain esters used in the flavor industry.
Note on Data Availability: Detailed sensory and application data for this compound is limited. Therefore, this document will leverage data from the closely related and extensively studied flavor compound, ethyl 2-methylbutyrate, to provide relevant context and applicable methodologies. It is crucial for researchers to perform specific analysis to characterize the unique properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for its handling, analysis, and formulation.
| Property | Value | Source |
| IUPAC Name | methyl 2-ethyl-3-methylbutanoate | PubChem[1] |
| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| CAS Number | 32444-33-0 | PubChem[1] |
| Appearance | Not specified (likely a colorless liquid) | Inferred |
| Odor Profile | Not specified (hypothesized to be fruity/estery) | Inferred |
Analogous Compound: Ethyl 2-Methylbutyrate - A Flavor Profile
Ethyl 2-methylbutyrate is a widely used flavor ingredient with a well-defined sensory profile.[2] It serves as a valuable reference for understanding the potential characteristics of similar esters like this compound.
Sensory Characteristics of Ethyl 2-Methylbutyrate
The flavor and aroma profile of ethyl 2-methylbutyrate is predominantly fruity, with nuances that are concentration-dependent.
| Sensory Attribute | Description |
| Odor | Fruity, apple-like, green, with hints of pineapple and strawberry.[2] |
| Taste | Sweet, fruity, with notes of apple, pineapple, and berry. |
| Flavor Profile (FEMA) | Apple, Ester, Green Apple, Kiwi, Strawberry. |
Applications of Ethyl 2-Methylbutyrate in the Food Industry
Ethyl 2-methylbutyrate is a versatile flavoring agent used in a variety of food and beverage products.
| Food Category | Typical Application |
| Beverages | Enhances fruity notes in soft drinks, juices, and alcoholic beverages. |
| Confectionery | Provides apple and berry flavors to candies, gummies, and chewing gum. |
| Baked Goods | Imparts fruity aromas to cakes, cookies, and pastries. |
| Dairy Products | Used in yogurts, ice creams, and fruit-flavored milk. |
Experimental Protocols
The following protocols provide detailed methodologies for the sensory and instrumental analysis of volatile flavor compounds like this compound.
Protocol for Sensory Evaluation: Descriptive Analysis
This protocol outlines a method for characterizing the flavor profile of a compound using a trained sensory panel.
Objective: To identify and quantify the sensory attributes of a flavor compound.
Materials:
-
Flavor compound solution at various concentrations in a neutral base (e.g., water, sugar solution, or deodorized oil).
-
Reference standards for specific flavor attributes (e.g., isoamyl acetate (B1210297) for "banana," hexanal (B45976) for "green").
-
Odor-free sample cups with lids.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Data collection software or standardized paper ballots.
-
A panel of 8-12 trained sensory assessors.
Procedure:
-
Panelist Training: Train panelists on the fundamental tastes and aromas, and familiarize them with the specific flavor language to be used in the evaluation. This includes providing reference standards for each attribute.
-
Sample Preparation: Prepare a series of dilutions of the flavor compound in the chosen base. The concentration range should span from below the detection threshold to a level where the character is clearly perceivable but not overwhelming.
-
Evaluation Session:
-
Present the samples to the panelists in a randomized and blind-coded manner.
-
Instruct panelists to evaluate the aroma of each sample first by sniffing from the cup.
-
Next, instruct them to taste each sample, holding it in their mouth for a few seconds to perceive the full flavor profile.
-
Panelists should cleanse their palate with water and unsalted crackers between samples.
-
-
Data Collection: Panelists will rate the intensity of each identified sensory attribute (e.g., fruity, green, sweet, waxy) on a structured scale (e.g., a 15-point line scale from "none" to "very intense").
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the significant sensory attributes of the compound and how their intensities change with concentration. The results can be visualized using a spider web plot.
Protocol for Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the use of GC-MS for the identification and quantification of volatile flavor compounds.
Objective: To separate, identify, and quantify the volatile components of a flavor sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
-
Helium carrier gas (high purity).
-
Sample vials with septa.
-
Microsyringe for sample injection.
-
The flavor compound dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).
-
Internal standard solution (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
Procedure:
-
Sample Preparation: Prepare a solution of the flavor compound in the chosen solvent at a known concentration. Add a known amount of the internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C and operate in splitless mode for trace analysis or split mode for higher concentrations.
-
Oven Temperature Program: A typical program might be: hold at 40°C for 2 minutes, then ramp at 5°C/minute to 250°C, and hold for 5 minutes. This program should be optimized for the specific compound.
-
Carrier Gas Flow: Set to a constant flow rate, typically 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the scan range from m/z 35 to 350.
-
-
Sample Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peak corresponding to the flavor compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Quantify the compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.
-
Visualizations
The following diagrams illustrate the chemical structure, a typical experimental workflow, and a conceptual signaling pathway relevant to the study of flavor compounds.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for flavor compound analysis.
Caption: A simplified diagram of an olfactory signal transduction pathway.
References
Application Notes and Protocols: Ethyl 2-Methylbutyrate in Fragrance Research
A Note on the Target Compound: While the initial request specified "Methyl 2-ethyl-3-methylbutyrate," publicly available research and commercial data predominantly focus on the closely related and widely utilized fragrance ingredient, Ethyl 2-methylbutyrate (B1264701) . This document will, therefore, provide detailed application notes and protocols for Ethyl 2-methylbutyrate (also known as ethyl 2-methylbutanoate), a compound with significant application in the fragrance industry.
Introduction to Ethyl 2-Methylbutyrate
Ethyl 2-methylbutyrate is a fatty acid ethyl ester recognized for its potent, diffusive, and fruity aroma.[1][2] It is a key component in the creation of various fruit accords, particularly apple, pineapple, and plum, and serves as a vibrant top note in many fragrance compositions.[1][3] Naturally occurring in fruits such as apples, strawberries, and blueberries, this ester provides a fresh and authentic fruitiness to both fine fragrances and flavor applications.[1][2] Its chemical structure and properties make it a versatile ingredient for perfumers seeking to impart a crisp, green, and fruity character to their creations.
Physicochemical and Olfactory Properties
The following table summarizes the key quantitative data for ethyl 2-methylbutyrate, providing a comprehensive overview for researchers and formulators.
| Property | Value | Reference |
| Chemical Name | ethyl 2-methylbutanoate | [1] |
| Synonyms | Ethyl 2-methylbutyrate, Ethyl alpha-methylbutyrate | [1] |
| CAS Number | 7452-79-1 | [1] |
| Molecular Formula | C7H14O2 | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless oily liquid | [2] |
| Odor Profile | Fruity, green, apple, pineapple skin, diffusive | |
| Odor Strength | Strong, radiant top note with high diffusion | |
| Boiling Point | 129 °C | |
| Vapor Pressure | 7.4657 hPa | |
| Log Pow | 1.6 | |
| FEMA Number | 2443 | [1] |
| Use Level in Perfumery | 0.1% - 2% | |
| Tenacity on Blotter | 30 minutes |
Experimental Protocols
Synthesis of Ethyl 2-Methylbutyrate via Fischer Esterification
This protocol details the synthesis of ethyl 2-methylbutyrate through the acid-catalyzed esterification of 2-methylbutyric acid with ethanol (B145695).
Materials and Reagents:
-
2-Methylbutyric acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbutyric acid and a molar excess of anhydrous ethanol (typically 2-3 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the excess acid, followed by water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude ethyl 2-methylbutyrate by fractional distillation to obtain the final product.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of ethyl 2-methylbutyrate in a fragrance mixture.
Instrumentation and Consumables:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5)
-
Helium (carrier gas)
-
Autosampler vials
-
Solvent (e.g., ethanol, hexane)
Sample Preparation:
-
Prepare a stock solution of ethyl 2-methylbutyrate of a known concentration in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
For unknown samples, dilute an appropriate amount in the solvent to fall within the calibration range.
GC-MS Parameters:
| Parameter | Setting |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Data Analysis:
-
Identify the ethyl 2-methylbutyrate peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of ethyl 2-methylbutyrate in the sample by comparing its peak area to the calibration curve.
Sensory Evaluation Protocol
This protocol describes a method for the sensory evaluation of ethyl 2-methylbutyrate by a trained panel.
Panelist Selection:
-
Select a panel of 10-15 trained individuals with demonstrated olfactory acuity and the ability to describe and differentiate fragrance notes.
Sample Preparation and Presentation:
-
Prepare solutions of ethyl 2-methylbutyrate at different concentrations in a neutral solvent (e.g., ethanol or dipropylene glycol).
-
Dip smelling strips into the solutions and allow the solvent to evaporate for a consistent amount of time before evaluation.
-
Present the smelling strips to the panelists in a randomized and blind manner.
Evaluation Procedure:
-
Panelists are instructed to smell the strips and describe the olfactory characteristics using a standardized vocabulary (e.g., fruity, green, apple, pineapple).
-
Panelists rate the intensity of the odor on a defined scale (e.g., 1-9, from weak to strong).
-
The tenacity (how long the odor lasts) can be evaluated by smelling the strips at different time intervals (e.g., 15 min, 30 min, 1 hour).
Data Analysis:
-
Collect and analyze the descriptive terms and intensity ratings from the panelists to create an olfactory profile of the compound.
-
Statistical analysis can be used to determine the significance of any perceived differences between samples.
References
Application Notes and Protocols: Reaction Kinetics of Methyl 2-ethyl-3-methylbutyrate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate is an ester that can be synthesized via the esterification of 2-ethyl-3-methylbutanoic acid with methanol (B129727). Understanding the reaction kinetics of this process is crucial for optimizing reaction conditions to maximize yield and efficiency, which is of significant interest in various chemical synthesis applications. This document provides a detailed protocol for studying the reaction kinetics of this compound formation and presents a representative data structure for the results. The primary method described is the Fischer-Speier esterification, a common acid-catalyzed esterification process.[1][2]
Reaction Pathway
The formation of this compound proceeds through the acid-catalyzed esterification of 2-ethyl-3-methylbutanoic acid with methanol. The overall reaction is as follows:
2-ethyl-3-methylbutanoic acid + methanol ⇌ this compound + water
This is a reversible reaction, and the forward reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like Amberlyst-15.[1][3][4]
Experimental Protocols
Protocol 1: Kinetic Study of this compound Formation using a Homogeneous Catalyst
Objective: To determine the reaction rate constant and activation energy for the formation of this compound using a homogeneous acid catalyst.
Materials:
-
2-ethyl-3-methylbutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, as catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Gas chromatograph (GC) with a suitable column for analysis
-
Sampling syringes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known molar ratio of 2-ethyl-3-methylbutanoic acid and an excess of methanol.[4] The use of excess methanol helps to shift the equilibrium towards the product side.[4]
-
Initiation: While stirring, add a specific concentration of sulfuric acid as the catalyst. The time of catalyst addition is considered time zero (t=0).
-
Reaction Conditions: Heat the mixture to a constant desired temperature (e.g., 50°C, 60°C, 70°C) using a heating mantle. Maintain vigorous stirring throughout the reaction.[5]
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by cooling it in an ice bath and neutralizing the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester from the aqueous layer using diethyl ether. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the concentration of the product (this compound) in the organic extract using a gas chromatograph.
-
Data Collection: Repeat the experiment at different temperatures to determine the activation energy.
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in tables for clear comparison.
Table 1: Representative Kinetic Data for this compound Formation
| Time (min) | Concentration of this compound (mol/L) at 50°C | Concentration of this compound (mol/L) at 60°C | Concentration of this compound (mol/L) at 70°C |
| 0 | 0.00 | 0.00 | 0.00 |
| 10 | 0.05 | 0.08 | 0.12 |
| 20 | 0.09 | 0.15 | 0.22 |
| 30 | 0.13 | 0.21 | 0.30 |
| 60 | 0.22 | 0.35 | 0.48 |
| 90 | 0.29 | 0.45 | 0.60 |
| 120 | 0.35 | 0.53 | 0.68 |
Table 2: Calculated Kinetic Parameters
| Temperature (°C) | Rate Constant (k) (L/mol·min) | Activation Energy (Ea) (kJ/mol) |
| 50 | Value | \multirow{3}{*}{Calculated from Arrhenius plot} |
| 60 | Value | |
| 70 | Value |
Note: The values in these tables are for illustrative purposes and would be determined experimentally.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed Fischer-Speier esterification.
Caption: Fischer-Speier Esterification Mechanism.
Experimental Workflow
The diagram below outlines the general workflow for the kinetic study.
Caption: Workflow for Kinetic Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-ethyl-3-methylbutyrate Synthesis Yield
Welcome to the technical support center for the synthesis of Methyl 2-ethyl-3-methylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-ethyl-3-methylbutanoic acid with methanol (B129727).[1][2] It is a well-established, reversible reaction that is often favored for its simplicity and the use of relatively inexpensive starting materials.[1]
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, thus lowering the overall yield.[3] Other contributing factors can include incomplete reaction, steric hindrance from the branched structure of the carboxylic acid, and potential side reactions.
Q3: How can I drive the reaction equilibrium towards the formation of this compound to improve the yield?
A3: To enhance the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:
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Using an excess of one reactant: Typically, a large excess of methanol is used, as it is often more cost-effective and easier to remove after the reaction is complete.[3]
-
Removing water as it forms: A common technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. This continuously removes the water byproduct, preventing the reverse reaction.[4] Alternatively, adding a dehydrating agent such as molecular sieves to the reaction mixture can also be effective.
Q4: What are some potential side reactions that can occur during the synthesis?
A4: A primary side reaction to consider, especially when using a strong acid catalyst like sulfuric acid at elevated temperatures, is the dehydration of methanol to form dimethyl ether.[3] Additionally, impurities in the starting 2-ethyl-3-methylbutanoic acid could lead to the formation of undesired ester byproducts.
Q5: What is the recommended method for purifying the crude this compound?
A5: The purification process typically involves several steps. Initially, the acidic catalyst is neutralized by washing the reaction mixture with a mild basic solution, such as aqueous sodium bicarbonate. Subsequently, the organic layer is washed with water and then brine to eliminate any remaining water-soluble impurities. The product is then dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. For achieving high purity, the crude ester can be further purified by fractional distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides targeted solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reversible Reaction: The equilibrium is not sufficiently shifted towards the product. | - Use a large excess of methanol (5-10 equivalents).- Remove water using a Dean-Stark apparatus with toluene.- Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture. |
| Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an inadequate amount. | - Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).- Ensure the correct catalytic amount is used (typically 1-5 mol%). | |
| Low Reaction Temperature: The reaction may be proceeding too slowly to reach completion in a reasonable timeframe. | - Ensure the reaction is heated to a gentle reflux temperature. The boiling point of methanol is approximately 65°C. | |
| Presence of Water in Reactants: Using wet methanol or 2-ethyl-3-methylbutanoic acid introduces water, which inhibits the forward reaction. | - Use anhydrous methanol and ensure the carboxylic acid is dry. | |
| Formation of Side Products | Dehydration of Methanol: Formation of dimethyl ether at high temperatures. | - Maintain a gentle reflux and avoid excessive heating. |
| Impure Starting Material: Contaminants in the 2-ethyl-3-methylbutanoic acid can lead to undesired byproducts. | - Ensure the purity of the starting carboxylic acid. Purify by distillation if necessary. | |
| Difficult Product Isolation | Emulsion Formation during Workup: Formation of a stable emulsion during the aqueous wash can make layer separation challenging. | - Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Loss of Product during Solvent Removal: this compound is a relatively volatile compound and can be lost if the solvent is removed too aggressively. | - Use a rotary evaporator with controlled temperature and pressure. Avoid applying a high vacuum, especially when the product is concentrated. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of esterification reactions, providing a basis for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) | Reference |
| Methanol to Acid Ratio | 1:1 | 5:1 | 10:1 | 60-70 | 80-90 |
| Catalyst (H₂SO₄) | 1 mol% | 3 mol% | 5 mol% | Moderate | High |
| Reaction Time (at reflux) | 2 hours | 4 hours | 8 hours | Incomplete | Good |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap | Low to Moderate | Moderate to High |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-ethyl-3-methylbutanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (optional, for Dean-Stark)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethyl-3-methylbutanoic acid (1.0 eq) and anhydrous methanol (5-10 eq).
-
Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.02-0.05 eq) to the stirred mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65°C) using a heating mantle. Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. If a large excess of methanol was used, remove most of it using a rotary evaporator. Transfer the residue to a separatory funnel containing water and diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by fractional distillation. The boiling point of the similar compound methyl 2-ethylbutanoate is 135.1°C, which can be used as an estimate.[5]
Protocol 2: Esterification with Azeotropic Water Removal
This protocol is a modification of Protocol 1 to actively remove water and drive the reaction to completion.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-ethyl-3-methylbutanoic acid (1.0 eq), methanol (3-5 eq), and a suitable solvent for azeotropic removal of water (e.g., toluene). Attach a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Azeotropic Reflux: Heat the mixture to reflux. The water-methanol-toluene azeotrope will distill into the Dean-Stark trap. The condensed organic layer will return to the flask, while the water is collected in the trap.
-
Reaction Monitoring and Workup: Continue the reflux until no more water is collected in the Dean-Stark trap. The workup procedure is the same as described in Protocol 1 (steps 4-7).
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A schematic overview of the synthesis and purification process for this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield in the esterification reaction.
Caption: A decision tree for troubleshooting and optimizing the yield of this compound synthesis.
References
Technical Support Center: Synthesis of Methyl 2-ethyl-3-methylbutyrate
Welcome to the technical support center for the synthesis of Methyl 2-ethyl-3-methylbutyrate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2-ethyl-3-methylbutanoic acid with methanol (B129727).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Reaction: Fischer esterification is an equilibrium process.[1][2][3] | - Use a large excess of methanol to shift the equilibrium towards the product side. - Remove water as it forms using a Dean-Stark apparatus or a drying agent.[1][2] - Increase the reaction time or temperature (monitor for side reactions). |
| Loss during Workup: The product ester may be partially soluble in the aqueous phase. | - Ensure complete phase separation during extraction. - Perform multiple extractions with a suitable organic solvent. - Minimize the volume of washing solutions. | |
| Insufficient Catalyst: The acid catalyst concentration may be too low. | - Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1][2] | |
| Product Contamination / Impurities | Unreacted Starting Material: The presence of 2-ethyl-3-methylbutanoic acid in the final product. | - After the reaction, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid. - Purify the crude product by distillation. |
| Formation of Isomeric Esters: Potential rearrangement of the carbocation intermediate during the reaction. | - Use milder reaction conditions (lower temperature, less harsh acid catalyst). - Consider alternative esterification methods that do not involve carbocation intermediates, such as using dicyclohexylcarbodiimide (B1669883) (DCC).[2] | |
| Presence of Water: Residual water can lower the purity and affect the stability of the ester. | - Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before solvent removal. | |
| Reaction Not Proceeding | Inactive Catalyst: The acid catalyst may be old or contaminated. | - Use a fresh or properly stored acid catalyst. |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound via Fischer esterification?
A1: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[1][2][3][4]
Q2: What are the most common side reactions to be aware of?
A2: The most significant potential side reaction is the acid-catalyzed rearrangement of the alkyl group of the carboxylic acid, which could lead to the formation of isomeric esters. Although less common under typical Fischer esterification conditions, ether formation from the alcohol (methanol) can occur at higher temperatures. Incomplete reaction, leaving unreacted starting materials, is also a common issue due to the equilibrium nature of the reaction.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting carboxylic acid, you can observe the disappearance of the starting material and the appearance of the product spot/peak.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials and any high-boiling point byproducts. Prior to distillation, it is recommended to perform an aqueous workup, including a wash with a mild base to remove the acid catalyst and unreacted carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-ethyl-3-methylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-3-methylbutanoic acid and an excess of methanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude ester by fractional distillation.
Visualizing the Reaction Pathway and a Potential Side Reaction
The following diagram illustrates the main Fischer esterification pathway for the synthesis of this compound and a plausible side reaction involving carbocation rearrangement.
Caption: Main synthesis pathway and a potential side reaction.
References
Technical Support Center: Purification of Methyl 2-ethyl-3-methylbutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Methyl 2-ethyl-3-methylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities often stem from the synthesis route, which typically involves the esterification of 2-ethyl-3-methylbutanoic acid with methanol. Potential impurities include:
-
Unreacted Starting Materials: Residual 2-ethyl-3-methylbutanoic acid and methanol.
-
Byproducts from Side Reactions: Isomeric esters may form, especially if the starting acid contains isomeric impurities.
-
Solvent and Catalyst Residues: Residual solvents used during the reaction and workup, as well as traces of the acid catalyst (e.g., sulfuric acid), may be present.
-
Water: Water can be present from the workup process or incomplete drying of reagents and glassware.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as residual starting materials and some solvent residues.[1][2][3][4][5]
-
Preparative Gas Chromatography (Prep GC): For achieving very high purity or for separating isomers with close boiling points, preparative GC is the method of choice.[6]
-
Aqueous Workup: A standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) is crucial post-synthesis to remove the acidic catalyst and unreacted carboxylic acid.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of hydroxyl groups (O-H stretch) from unreacted acid or alcohol.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast.- Insufficient reflux ratio. | - Ensure the fractionating column is packed appropriately and is of sufficient length for the separation.- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.- Adjust the distillation head to increase the reflux ratio. |
| Product Contaminated with Starting Material | - Boiling points of the product and starting material are too close for the column's efficiency.- "Bumping" of the liquid in the distillation flask. | - Use a more efficient fractionating column (more theoretical plates).- Ensure smooth boiling by using a magnetic stir bar or boiling chips.- Consider an alternative purification method like preparative GC if distillation is ineffective. |
| Low Recovery of Product | - Hold-up in the distillation column and condenser.- Product loss due to leaks in the apparatus.- Distillation stopped prematurely. | - Insulate the distillation column to minimize heat loss.- Ensure all ground glass joints are properly sealed.- Monitor the temperature at the distillation head; continue collecting the fraction until the temperature drops. |
Preparative Gas Chromatography (Prep GC) Issues
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing or Broadening | - Column overload.- Active sites on the column.- Inappropriate column temperature. | - Reduce the injection volume or sample concentration.- Use a deactivated column or a column with a different stationary phase.- Optimize the temperature program. |
| Poor Resolution of Isomers | - Incorrect column stationary phase.- Non-optimal temperature program. | - Select a column with a stationary phase known to separate isomers (e.g., a chiral column if applicable).- Use a slower temperature ramp to improve separation. |
| Low Yield from Collection Trap | - Inefficient trapping of the analyte.- Analyte carryover.- Trap temperature is too high. | - Cool the collection trap with a suitable coolant (e.g., liquid nitrogen or dry ice/acetone).- Clean the transfer lines and trap between injections.- Lower the temperature of the collection trap. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Glass wool and aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[2]
-
Sample Charging: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Insulation: Insulate the fractionating column and the neck of the flask with glass wool and aluminum foil to ensure a proper temperature gradient.[2]
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor front rising slowly up the column.
-
Collect the initial fraction (forerun) which will contain lower boiling impurities.
-
Once the temperature at the distillation head stabilizes near the boiling point of this compound (approx. 155-160 °C at atmospheric pressure), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep GC)
Objective: To obtain high-purity this compound, particularly for the separation of closely boiling isomers.
Materials:
-
Partially purified this compound (e.g., from fractional distillation)
-
Preparative Gas Chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)
-
Collection traps
-
Coolant for traps (e.g., liquid nitrogen or dry ice/acetone bath)
-
GC vials
Procedure:
-
Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its impurities.
-
System Preparation:
-
Install the preparative column in the GC.
-
Set the injector, oven, and detector temperatures based on the analytical method.
-
Cool the collection traps to the appropriate temperature.
-
-
Injection and Collection:
-
Inject an appropriate volume of the sample. The injection volume will depend on the column dimensions and should be optimized to avoid overloading.
-
Monitor the chromatogram.
-
Switch the effluent stream to the collection trap just before the this compound peak elutes and switch it back to waste after the peak has eluted.
-
-
Recovery:
-
Allow the trap to warm to room temperature.
-
Rinse the collected product from the trap with a small amount of a volatile solvent (e.g., diethyl ether).
-
Carefully evaporate the solvent to obtain the purified product.
-
-
Purity Confirmation: Re-analyze the purified sample using analytical GC-MS to confirm its purity.
Quantitative Data Summary
Table 1: Hypothetical Purity and Yield from Different Purification Strategies
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Aqueous Wash + Simple Distillation | 85 | 95 | 80 | Acid catalyst, unreacted acid, methanol |
| Aqueous Wash + Fractional Distillation | 85 | 99.0 | 70 | Isomeric byproducts, closely boiling solvents |
| Fractional Distillation followed by Prep GC | 99.0 | >99.9 | 50 | Trace isomers and other minor impurities |
Table 2: Typical GC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 40-300 m/z |
Visual Guides
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. macbeth-project.eu [macbeth-project.eu]
- 2. Purification [chem.rochester.edu]
- 3. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
"improving GC resolution for Methyl 2-ethyl-3-methylbutyrate isomers"
Topic: Improving GC Resolution for Methyl 2-ethyl-3-methylbutyrate Isomers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the gas chromatographic (GC) separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by GC?
This compound has two chiral centers, resulting in four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). Diastereomers have different physical properties and can be separated on achiral stationary phases, but their structural similarity often leads to co-elution or poor resolution.[1][2][3] The main challenge is achieving baseline separation of all four isomers, which requires optimizing column selectivity, efficiency, and analytical conditions.
Q2: How do I choose the right GC column for this separation?
Choosing the correct stationary phase is the most critical factor for achieving separation, as it has the greatest impact on selectivity (α).[4]
-
For Diastereomeric Separation: While separation is possible on standard achiral columns, specialized phases often provide superior resolution. Highly polar or liquid crystalline stationary phases can enhance the separation of diastereomers.[1][3]
-
For Enantiomeric Separation: To separate all four stereoisomers (including the enantiomeric pairs), a chiral stationary phase is necessary. Cyclodextrin-based columns, such as those with γ-cyclodextrin, are highly effective for separating chiral esters.[5][6] A common starting point for general separations is a 5% phenyl-substituted methylpolysiloxane phase (e.g., DB-5), but for these specific isomers, a more polar or chiral column is recommended.[7]
Q3: What is the role of the temperature program, and how can I optimize it?
Temperature significantly influences analyte retention (capacity factor, k) and can also affect selectivity.[8][9]
-
Improved Resolution: Lowering the initial oven temperature increases the interaction between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting peaks.[7][8] A general rule is that a ~30°C decrease in temperature can double the retention time, often enhancing separation.[10][11]
-
Faster Analysis: Temperature programming, where the temperature is increased during the run, allows for the separation of compounds with a wide range of boiling points in a reasonable time.[10][12]
-
Optimization: To optimize, start with a low initial temperature (e.g., 40-50°C) to resolve early eluting isomers. Then, use a slow ramp rate (e.g., 1-3°C/min) to separate the target isomers, followed by a faster ramp to elute any remaining high-boiling compounds.[5]
Q4: Which carrier gas should I use, and at what flow rate?
The choice of carrier gas affects column efficiency and analysis speed.
-
Hydrogen vs. Helium: Hydrogen is often the preferred carrier gas because it provides higher efficiency at higher linear velocities, leading to faster analysis times without a significant loss of resolution.[13]
-
Nitrogen: Nitrogen is a "slower" gas and provides optimal efficiency at lower flow rates, resulting in longer run times. It is a viable option if analysis time is not a critical factor.[13]
-
Flow Rate Optimization: The carrier gas flow rate should be optimized to achieve the highest efficiency (lowest plate height, H). Operating at a linear velocity that is slightly above the optimal value often provides a good balance between resolution and speed, especially when using hydrogen.[14]
Q5: My peaks are co-eluting or poorly resolved. What are the first things I should check?
When facing poor resolution, a systematic approach is best.[15] The resolution equation highlights the three key areas to investigate: selectivity (α), efficiency (N), and retention (k).[4][16]
-
Optimize Temperature (Retention, k): Lower the initial oven temperature to increase retention and improve the separation of early peaks.[7][8]
-
Evaluate Column Choice (Selectivity, α): Confirm you are using a stationary phase with adequate selectivity for the isomers. A standard non-polar column may be insufficient; consider a more polar or a chiral column.[4][5]
-
Adjust Column Parameters and Flow Rate (Efficiency, N): Ensure your column is in good condition. You can increase efficiency by using a longer column or one with a smaller internal diameter.[7] Also, verify that the carrier gas linear velocity is set to an optimal rate.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
Problem: Poor Resolution / Co-elution of Isomers
| Potential Cause | Recommended Solution & Explanation |
| Inadequate Column Selectivity | Switch to a more appropriate stationary phase. The chemical interactions between the isomers and the stationary phase are the primary driver of separation. For diastereomers, a highly polar column can work. For separating all stereoisomers, a chiral column (e.g., cyclodextrin-based) is required.[5][6] |
| Sub-optimal Temperature Program | Lower the initial oven temperature and/or reduce the ramp rate. Decreasing the temperature increases the retention factor (k), allowing more time for the isomers to interact with the stationary phase, which often improves separation. Slowing the temperature ramp rate can further enhance resolution for difficult-to-separate pairs.[8][10] |
| Insufficient Column Efficiency | Increase column efficiency (N). This can be achieved by: • Using a longer column: Doubling the column length increases resolution by about 40%.[7] • Using a column with a smaller internal diameter (ID): Narrow-bore columns (e.g., 0.10-0.18 mm ID) provide higher efficiency. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas linear velocity. Each carrier gas has an optimal flow rate for maximum efficiency. Operating too far from this optimum will broaden peaks and reduce resolution. Use a flow calculator or perform experimental runs to find the best velocity for your column dimensions.[14][17] |
Problem: Tailing or Fronting Peaks
| Potential Cause | Recommended Solution & Explanation |
| Active Sites in the System (Tailing) | Perform inlet maintenance. Active sites, often silanol (B1196071) groups, can cause polar analytes to tail. Replace the inlet liner with a fresh, deactivated one. If the problem persists, trim 10-20 cm from the front of the column to remove contamination.[15][18] |
| Poor Column Installation (Tailing) | Ensure the column is cut and installed correctly. A jagged or uneven column cut can create turbulence and active sites. Re-cut the column end for a clean, 90° angle. Also, verify the column is installed at the correct height in the inlet as specified by the manufacturer.[18] |
| Column Overload (Fronting) | Reduce the injection volume or dilute the sample. Injecting too much sample can saturate the stationary phase at the head of the column, causing "fronting" peak shapes. Check the concentration of your sample and inject a smaller volume if necessary.[18] |
Data Presentation: Impact of GC Parameter Adjustments
The following table summarizes the expected outcomes when modifying key GC parameters to improve resolution.
| Parameter Adjusted | Change | Expected Impact on Resolution | Expected Impact on Analysis Time | Primary Term Affected in Resolution Equation |
| Column Length | Increase | Increase [7] | Increase | Efficiency (N) |
| Column Internal Diameter | Decrease | Increase | Decrease (at optimal flow) | Efficiency (N) |
| Stationary Phase Film Thickness | Decrease | Increase (for later peaks) | Decrease | Efficiency (N) |
| Oven Temperature (Isothermal) | Decrease | Increase [8] | Increase | Retention Factor (k) |
| Temperature Program Ramp Rate | Decrease | Increase [10] | Increase | Retention Factor (k) & Selectivity (α) |
| Carrier Gas | Switch He to H₂ | Increase (at higher velocity) | Decrease | Efficiency (N) |
| Stationary Phase | Change to Chiral | Significant Increase [5] | Varies | Selectivity (α) |
Experimental Protocols
Optimized GC Method for Separation of this compound Stereoisomers
This protocol is a recommended starting point based on methods used for similar chiral ester separations.[5] Optimization may be required for your specific instrument and sample matrix.
-
Gas Chromatograph: Agilent 6890N or equivalent, coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: Chiraldex Gamma-TA (50 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent gamma-cyclodextrin (B1674603) phase column.
-
Carrier Gas: Hydrogen, constant flow mode at 1.2 mL/min.
-
Injector:
-
Mode: Split (Split ratio 20:1)
-
Temperature: 230°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 45°C, hold for 2 minutes.
-
Ramp 1: Increase to 100°C at 1.5°C/min.
-
Ramp 2: Increase to 180°C at 5°C/min.
-
Final Hold: Hold at 180°C for 5 minutes.
-
-
Detector (MS):
-
Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Mode: Scan (m/z 40-200) or Selected Ion Monitoring (SIM) for target ions.
-
-
Detector (FID):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
Visualizations
References
- 1. vurup.sk [vurup.sk]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. gcms.cz [gcms.cz]
- 14. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: NMR Signal Overlap in Methyl 2-ethyl-3-methylbutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap issues during the analysis of Methyl 2-ethyl-3-methylbutyrate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing poor resolution and overlapping signals in the 1D ¹H NMR spectrum of this compound, particularly in the upfield region. How can I confirm the structure?
A1: Signal overlap is common in aliphatic esters like this compound due to the similar electronic environments of many protons. The primary approach to resolving this is to utilize two-dimensional (2D) NMR techniques.
-
Recommendation: Start by acquiring a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment will reveal correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the connectivity of the carbon backbone. For instance, the signal for the proton at C2 should show a correlation to the protons on C3 and the methylene (B1212753) protons of the ethyl group.
Q2: The signals for the methine proton at C3 and the methylene protons of the ethyl group are predicted to be very close. How can I definitively assign these signals?
A2: When homonuclear correlation (COSY) is insufficient to resolve overlapping signals, heteronuclear correlation spectroscopy is the next logical step.
-
Recommendation: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is highly effective.[1][2][3] This technique correlates each proton signal to the carbon atom it is directly attached to. Since the ¹³C chemical shifts are much more dispersed than ¹H shifts, this will allow you to separate the overlapping proton signals based on their attached carbon's resonance frequency. The methine proton at C3 will correlate to the C3 carbon signal, while the methylene protons will correlate to the ethyl group's CH₂ carbon signal, thus resolving the ambiguity.
Q3: My sample concentration is low, and 2D NMR experiments are taking too long. Are there any other 1D techniques I can try?
A3: While 2D NMR is generally the most robust solution, some 1D techniques can be helpful, although they may be less straightforward to implement.
-
Recommendation 1: 1D TOCSY (Total Correlation Spectroscopy): If one proton of a spin system is well-resolved, a 1D TOCSY experiment can be used to identify all other protons within that same spin system.[2] For example, selective irradiation of the well-resolved methyl protons of the ethyl group (a triplet) could reveal the signals of the connected methylene protons.
-
Recommendation 2: Change of Solvent: Sometimes, changing the NMR solvent can induce small changes in chemical shifts (solvent-induced shifts), which may be sufficient to resolve overlapping signals. For example, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ can cause differential shifts due to anisotropic effects.[4]
-
Recommendation 3: Use of a Lanthanide Shift Reagent: These paramagnetic complexes can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, which can help to spread out a crowded spectrum. This should be used cautiously as it can also lead to line broadening.[4]
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃ at 400 MHz. This data can be used as a reference for identifying potential signal overlap and for guiding the interpretation of experimental spectra.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes on Potential Overlap |
| O-CH ₃ | 3.67 | singlet (s) | 3H | Generally well-resolved downfield. |
| CH (C=O) | 2.25 | doublet of triplets (dt) | 1H | May be complex due to coupling with multiple protons. |
| CH (CH₃)₂ | 1.95 | multiplet (m) | 1H | High potential for overlap with the methylene protons of the ethyl group. |
| CH ₂CH₃ | 1.65 | multiplet (m) | 2H | High potential for overlap with the methine proton at C3. |
| CH₂CH ₃ | 0.90 | triplet (t) | 3H | Generally well-resolved upfield. |
| CH(CH ₃)₂ | 0.88 | doublet (d) | 6H | May show some second-order effects. |
Experimental Protocols
2D ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify proton-proton coupling networks and establish the connectivity of the molecule.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.
-
Number of Points (TD): 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Analysis: Identify cross-peaks which indicate J-coupling between protons. For example, a cross-peak between the signals at ~1.95 ppm and ~0.88 ppm would confirm the connectivity of the isopropyl group.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To resolve overlapping proton signals by correlating them to their directly attached ¹³C nuclei.[1]
Methodology:
-
Sample Preparation: Same as for the COSY experiment.
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (SW): ~10 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).
-
Number of Points (TD): 2048 in F2 and 256 in F1.
-
Number of Scans (NS): 4-8 per increment, depending on concentration.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of ~145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell in both dimensions).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Analysis: Each cross-peak in the 2D spectrum corresponds to a proton and the carbon it is directly bonded to. This will allow for the unambiguous assignment of the overlapping methine and methylene proton signals.
Troubleshooting Workflow
Caption: Troubleshooting workflow for NMR signal overlap.
References
- 1. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Methyl 2-ethyl-3-methylbutyrate Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of Methyl 2-ethyl-3-methylbutyrate. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what should I expect for the molecular ion (M+•) peak?
A1: The molecular formula for this compound is C8H16O2, with a molecular weight of approximately 144.21 g/mol .[1] In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak at a mass-to-charge ratio (m/z) of 144. However, for some esters, the molecular ion peak can be weak or even absent due to the high energy of EI, which can cause extensive fragmentation.[2][3]
Q2: I am not observing the molecular ion peak at m/z 144. What are the possible reasons and solutions?
A2: The absence or low intensity of the molecular ion peak is a common issue with esters in EI-MS.
-
High Ionization Energy: The standard 70 eV used in EI can be too energetic for the molecule, leading to complete fragmentation.
-
Solution: If your instrument allows, try reducing the ionization energy. This "softer" ionization may preserve the molecular ion.
-
-
In-source Fragmentation: The compound might be thermally degrading in the GC inlet or the MS ion source before ionization.[4]
-
Solution: Try lowering the temperatures of the injector and the ion source.[4]
-
-
Analyte Concentration: Very low concentrations might lead to a weak signal that is difficult to distinguish from noise.
-
Solution: Increase the concentration of your sample, if possible.
-
Q3: What are the expected major fragment ions for this compound in EI-MS?
A3: The fragmentation of this compound is expected to be driven by the presence of the ester functional group and the branched alkyl chain. Key fragmentation pathways include alpha-cleavage and McLafferty rearrangement.[2][3][5]
-
Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen, which this molecule possesses.
A summary of expected fragment ions is provided in the data table below.
Expected Fragmentation Data
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Putative Lost Neutral |
| 115 | [C6H11O2]+ | Loss of the ethyl group (•C2H5) | C2H5 |
| 101 | [C5H9O2]+ | Loss of the isopropyl group (•C3H7) | C3H7 |
| 88 | [C4H8O2]+• | McLafferty Rearrangement | C4H8 |
| 87 | [C4H7O2]+ | Loss of the methoxy (B1213986) group (•OCH3) followed by hydrogen rearrangement | OCH3 |
| 73 | [C3H5O2]+ | Cleavage of the C-C bond between C2 and C3 | C5H11 |
| 59 | [CH3O=C=O]+ | Alpha-cleavage | C5H11 |
| 57 | [C4H9]+ | Loss of the methoxycarbonyl group (•COOCH3) | COOCH3 |
| 43 | [C3H7]+ | Isopropyl cation | C5H9O2 |
| 29 | [C2H5]+ | Ethyl cation | C6H11O2 |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Action |
| No or Low Signal | Sample degradation, low concentration, instrument not tuned. | Check sample integrity, increase concentration, perform instrument tuning and calibration. |
| Unexpected Peaks in Spectrum | Contamination from sample preparation, GC column bleed, or leaks in the system. | Run a solvent blank, check for septum bleed, ensure all fittings are tight.[6] |
| Poor Reproducibility | Inconsistent injection volume, fluctuating GC oven temperature, unstable ion source. | Use an autosampler for consistent injections, verify GC method parameters, allow the MS to stabilize. |
| Peak Tailing in Chromatogram | Active sites in the GC liner or column, column overload. | Use a deactivated liner, replace the septum, cut the front end of the column, or dilute the sample.[6] |
Experimental Protocols
A standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation
-
Dissolve the this compound sample in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of 10-100 µg/mL.
-
Vortex the sample to ensure it is fully dissolved.
-
Transfer the sample to a 2 mL autosampler vial.
GC-MS Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-200
Visualizations
Caption: Key fragmentation pathways of this compound.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-ethyl-3-methylbutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 2-ethyl-3-methylbutyrate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As an ester, this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions, yielding 2-ethyl-3-methylbutanoic acid and methanol.[1][2][3]
-
Oxidation: Degradation initiated by exposure to oxidizing agents, heat, or light, which can lead to the formation of various impurities.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of hydrolysis of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate degradation.[1][2] Generally, the stability of esters in aqueous solutions is greatest at a slightly acidic to neutral pH (around pH 4-6). Under strongly acidic or basic conditions, the rate of hydrolysis increases substantially.
Q3: I am observing a new peak in my HPLC analysis after storing my sample in a buffered aqueous solution. What could it be?
A3: A new peak in your chromatogram likely represents a degradation product. If the solution was aqueous, the most probable degradation product is 2-ethyl-3-methylbutanoic acid, formed via hydrolysis of the parent ester. Depending on the storage conditions, other minor peaks could correspond to oxidative degradants.
Q4: Can the structure of this compound influence its stability?
A4: Yes, the steric hindrance around the carbonyl group can affect the rate of hydrolysis. The presence of the ethyl and isopropyl groups adjacent to the ester linkage in this compound may offer some steric protection, potentially slowing down the rate of hydrolysis compared to less hindered esters.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For solutions, it is advisable to use anhydrous aprotic solvents. If aqueous solutions are necessary, they should be freshly prepared and buffered to a slightly acidic pH if possible.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency in a Formulation
-
Symptom: Assay results show a decrease in the concentration of this compound over a short period.
-
Possible Cause: Degradation due to hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Verify Solvent/Matrix: If using an aqueous or protic solvent, consider hydrolysis as the primary cause. Analyze the sample for the presence of 2-ethyl-3-methylbutanoic acid.
-
Check pH: Measure the pH of the formulation. If it is outside the optimal stability range for esters (typically pH 4-6), this could be accelerating degradation.
-
Evaluate for Oxidants: Assess if any components of the formulation or the storage container headspace could be acting as oxidizing agents.
-
Review Storage Conditions: Ensure the product is stored at the recommended temperature and protected from light.
-
Issue 2: Appearance of Unknown Impurities in Chromatographic Analysis
-
Symptom: One or more new peaks are observed in the chromatogram of a stability sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use mass spectrometry (MS) to identify the mass of the unknown peak(s). A mass corresponding to 2-ethyl-3-methylbutanoic acid would confirm hydrolysis.
-
Perform Forced Degradation Studies: Subject a pure sample of this compound to controlled stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products. This can help in identifying the unknown peaks.
-
Evaluate Analytical Method: Ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[4][5][6]
-
Predicted Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. onyxipca.com [onyxipca.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Methyl 2-ethyl-3-methylbutyrate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of Methyl 2-ethyl-3-methylbutyrate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield
Q: We are experiencing a low yield of this compound in our Fischer esterification reaction. What are the potential causes and how can we improve the yield?
A: Low yields in Fischer esterification are common and often related to the reversible nature of the reaction.[1] Here are the primary causes and troubleshooting steps:
-
Equilibrium Limitations: The esterification reaction exists in equilibrium with the starting materials (2-ethyl-3-methylbutanoic acid and methanol) and products (ester and water).[2] To shift the equilibrium towards the product side, several strategies can be employed:
-
Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (methanol), can drive the reaction forward.[3][4] Using a 10-fold excess of alcohol can significantly increase the ester yield.[3]
-
Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[1] Continuous removal of water as it is formed is an effective way to improve yield.[3] This can be achieved using a Dean-Stark apparatus during reflux or by adding a drying agent.[3]
-
-
Inefficient Catalysis: An insufficient amount or inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium in a practical timeframe.[1]
-
Steric Hindrance: The bulky groups on 2-ethyl-3-methylbutanoic acid can slow down the reaction rate.[1]
-
Increasing the reaction time or temperature can help overcome steric hindrance, but be mindful of potential side reactions at higher temperatures.[1]
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
Issue 2: Product Purity and Separation Difficulties
Q: We are facing challenges in purifying the crude this compound. The final product is contaminated with unreacted starting materials.
A: Purification of esters often involves removing unreacted carboxylic acid and alcohol.[6] Here are some common purification strategies:
-
Neutralization of Unreacted Acid: After the reaction is complete, the mixture can be washed with a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize any remaining 2-ethyl-3-methylbutanoic acid and the acid catalyst.[6] This converts the carboxylic acid into its water-soluble salt, which can then be removed in an aqueous wash.
-
Removal of Excess Alcohol: If an excess of methanol (B129727) was used, it can often be removed by washing the organic layer with water or a brine solution.[7]
-
Distillation: Fractional distillation is a common method to purify the final ester product, separating it from any remaining impurities based on differences in boiling points.[6][8]
-
Drying: Ensure the final organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final distillation to remove any residual water.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for scaling up this compound production?
A1: The most common and industrially viable method for producing esters like this compound is the Fischer-Speier esterification.[4][5] This method involves reacting 2-ethyl-3-methylbutanoic acid with methanol in the presence of an acid catalyst.[9]
Q2: Which acid catalysts are most effective for this esterification?
A2: Strong acids are typically used as catalysts. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][5] Lewis acids can also be used.[5]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is usually carried out under reflux. Typical reaction times can vary from 1 to 10 hours at temperatures ranging from 60 to 110 °C.[5] For a continuous process, as seen with similar esters, temperatures can be higher, for instance, a kettle temperature of around 133 °C or more.[10]
Q4: How can we monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting materials and the appearance of the product. Thin-Layer Chromatography (TTC) can also be used for a qualitative assessment.
Q5: What analytical methods are suitable for determining the purity of the final product?
A5: The purity of this compound can be determined using several analytical methods. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common method for assessing the purity of volatile esters. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent primary method for determining absolute purity without needing a specific reference standard.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions for Ester Production
| Parameter | Lab-Scale Synthesis | Industrial Continuous Process (Adapted from similar ester)[10] |
| Reactants | 2-ethyl-3-methylbutanoic acid, Methanol | 2-methylbutyric acid, Ethanol |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | p-Toluenesulfonic Acid |
| Reactant Ratio | Molar excess of Methanol | Continuous feed of reactants |
| Temperature | 60 - 110 °C (Reflux) | Kettle Temperature: ≥ 133 °C, Top Temperature: 80-90 °C |
| Pressure | Atmospheric | Kettle Steam Pressure: 0.4 - 0.5 MPa |
| Reaction Time | 1 - 10 hours | Continuous |
| Water Removal | Dean-Stark trap or drying agents | Not specified, likely integrated into distillation |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction at equilibrium | Use excess methanol; remove water as it forms.[3][4] |
| Inefficient catalysis | Use fresh, appropriate amounts of acid catalyst.[1] | |
| Steric hindrance | Increase reaction time and/or temperature.[1] | |
| Product Impurity | Unreacted carboxylic acid | Wash with a weak base (e.g., NaHCO₃ solution).[6] |
| Excess alcohol | Wash with water or brine.[7] | |
| Other organic impurities | Purify by fractional distillation.[6] |
Experimental Protocols
Protocol 1: Scaled-Up Batch Synthesis of this compound
This protocol describes a representative batch process for the synthesis of this compound via Fischer esterification.
Materials:
-
2-ethyl-3-methylbutanoic acid
-
Methanol (10-fold molar excess)
-
Concentrated Sulfuric Acid (catalyst, ~1-2% of the carboxylic acid weight)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Dean-Stark trap (optional, for water removal)
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 2-ethyl-3-methylbutanoic acid and methanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65-75°C) and maintain for 4-8 hours. If using a Dean-Stark trap, monitor and remove the collected water.
-
Monitoring: Monitor the reaction progress by GC analysis of small aliquots. The reaction is considered complete when the concentration of the starting carboxylic acid is stable.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will occur.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess methanol using a rotary evaporator.
-
Purify the crude ester by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Methyl 2-ethyl-3-methylbutyrate Esterification
Welcome to the technical support center for the synthesis of Methyl 2-ethyl-3-methylbutyrate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to this sterically hindered esterification.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
The primary challenge in synthesizing this compound lies in the steric hindrance around the carboxylic acid (2-ethyl-3-methylbutyric acid). The bulky ethyl and isopropyl groups adjacent to the carbonyl group impede the nucleophilic attack by methanol (B129727), making the reaction slow and often resulting in low yields under standard esterification conditions.[1] Catalyst selection and reaction optimization are therefore critical for success.
Q2: Which catalyst classes are suitable for this sterically hindered esterification?
For sterically demanding esterifications, several classes of catalysts can be considered, each with distinct advantages and disadvantages.
-
Strong Homogeneous Acids (e.g., H₂SO₄, p-TsOH): These are traditional, low-cost catalysts for Fischer-Speier esterification.[2] However, they require harsh conditions (high temperatures, long reaction times) and can lead to side reactions. Their separation from the product mixture can also be challenging.[3]
-
Coupling Agents (e.g., DCC with DMAP): Reagents like Dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP) are highly effective for esterifying hindered acids under mild, ambient temperature conditions.[4] This method, known as the Steglich esterification, proceeds by activating the carboxylic acid to form a highly reactive intermediate.[4]
-
Heterogeneous Solid Acids (e.g., Amberlyst-15, Zeolites): These catalysts offer significant advantages, including easy separation from the reaction mixture, potential for reuse, and reduced waste generation.[5][6] Their performance depends on factors like pore size, surface area, and acid site density.[7]
-
Other Dehydrating Agents (e.g., TMSCl): Trimethylchlorosilane (TMSCl) in methanol is an efficient system for preparing methyl esters at room temperature.[8] It works by activating the carboxylic acid and trapping the water byproduct.
Q3: My reaction yield is very low. What are the common causes and how can I troubleshoot this?
Low yield is a frequent issue due to the factors mentioned above. Use the following guide to troubleshoot the problem.[1][9]
| Potential Cause | Recommended Solution |
| Steric Hindrance | Switch to a more powerful catalytic system designed for hindered substrates, such as DCC/DMAP.[1][4] |
| Unfavorable Reaction Equilibrium | Use a large excess of methanol to shift the equilibrium toward the product. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[9] |
| Inadequate Carboxylic Acid Activation | Ensure the chosen catalyst is appropriate. For acid catalysts, increase the catalyst loading. For coupling agents, ensure stoichiometry is correct.[1] |
| Suboptimal Reaction Conditions | Increase the reaction temperature to improve the rate, but monitor for potential side reactions. Increase the overall reaction time and monitor progress via TLC or GC.[1][9] |
| Presence of Water | Ensure all reagents and glassware are anhydrous. Water can hydrolyze the ester product, reversing the reaction.[1] |
Below is a logical workflow for troubleshooting low-yield issues.
Catalyst Performance Data
The selection of a catalyst significantly impacts reaction outcomes. The following table summarizes the performance of different catalyst types suitable for the esterification of sterically hindered carboxylic acids.
| Catalyst Type | Example Catalyst(s) | Typical Conditions | Conversion / Yield | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH | Reflux in excess alcohol | Moderate to High | Low cost, high activity.[3] | Corrosive, difficult to separate, generates waste.[3] |
| Heterogeneous Acid | Amberlyst-15 | 60-100 °C | Moderate to High | Reusable, easy to separate, less corrosive.[6] | Can have lower activity than homogeneous catalysts, potential for leaching.[10] |
| Coupling Agent | DCC / DMAP | Room Temperature | High to Excellent | Mild conditions, high efficiency for hindered substrates.[4] | Stoichiometric amounts needed, byproduct (DCU) removal, high cost.[4] |
| Other | TMSCl in Methanol | Room Temperature | Good to Excellent | Mild conditions, efficient.[8] | Reagent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol is recommended for sterically hindered acids like 2-ethyl-3-methylbutyric acid due to its mild conditions and high efficiency.[1]
Materials:
-
2-ethyl-3-methylbutyric acid (1.0 eq)
-
Methanol (1.5 - 3.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-ethyl-3-methylbutyric acid (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude ester product by flash column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: Fischer Esterification using a Solid Acid Catalyst
This protocol offers a more environmentally friendly approach with easier catalyst separation.
Materials:
-
2-ethyl-3-methylbutyric acid (1.0 eq)
-
Methanol (5.0 - 10.0 eq, serves as reactant and solvent)
-
Amberlyst-15 (or other suitable solid acid catalyst) (10-15% by weight of the carboxylic acid)
-
Molecular Sieves (optional, for water removal)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-ethyl-3-methylbutyric acid, methanol, and the Amberlyst-15 catalyst beads.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction may require 8-24 hours depending on catalyst activity.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by simple filtration. The catalyst can be washed with fresh methanol, dried, and stored for reuse.
-
-
Purification: Remove the excess methanol from the filtrate under reduced pressure. The remaining crude product can be purified by distillation.
Catalyst Selection Workflow
The choice of catalyst depends on several factors, including the scale of the reaction, tolerance to heat, and the importance of catalyst reusability. The following diagram provides a decision-making framework.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.iium.edu.my [journals.iium.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Methyl 2-ethyl-3-methylbutyrate
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from Methyl 2-ethyl-3-methylbutyrate, targeting researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials (2-ethyl-3-methylbutanoic acid and methanol), the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and water, which is a byproduct of the reaction.
Q2: Why is an aqueous workup necessary for purifying the ester?
A2: An aqueous workup is crucial to remove water-soluble and acidic impurities. Washing with a weak base neutralizes and removes the acid catalyst and unreacted carboxylic acid, while a subsequent brine wash helps remove the bulk of dissolved water from the organic product layer.
Q3: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to wash the crude ester?
A3: It is not recommended. Using a strong base like NaOH can hydrolyze the ester product back into the corresponding carboxylate salt and methanol, significantly reducing your yield. A weak base such as sodium bicarbonate (NaHCO₃) is preferred as it is strong enough to neutralize acidic impurities without promoting significant ester hydrolysis.[1]
Q4: My final product appears cloudy. What is the likely cause and how can I fix it?
A4: A cloudy appearance typically indicates the presence of water. This can happen if the organic layer was not dried sufficiently before the final distillation. To resolve this, you can re-dry the ester with an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then re-distill.
Data Presentation: Physical Properties
This table summarizes the properties of the target compound and common related impurities to inform purification strategies, particularly distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) (at 1 atm) |
| This compound | C₈H₁₆O₂ | 144.21 | ~150-170 (Estimated) |
| Methanol | CH₄O | 32.04 | 64.7 |
| 2-ethyl-3-methylbutanoic acid | C₇H₁₄O₂ | 130.18 | ~190-200 (Estimated) |
| Water | H₂O | 18.02 | 100.0 |
Troubleshooting Guides
Issue 1: Low Final Yield
Q: I've completed the purification, but my final yield is very low. What are the potential causes?
A: Low yield is a common problem that can arise from several stages of the purification process.[2][3]
-
Incomplete Reaction: The initial esterification reaction may not have gone to completion. This is an equilibrium-driven process.
-
Loss During Extraction:
-
Hydrolysis: Use of a base that was too strong (e.g., NaOH) may have saponified the ester.
-
Emulsion Formation: Significant product can be lost in a persistent emulsion layer that is difficult to separate.
-
Insufficient Extraction: Not performing enough extractions of the aqueous layer can leave product behind.
-
-
Loss During Distillation:
-
Distillation Range Too Broad: Collecting fractions over too wide a temperature range can lead to discarding product with initial or final fractions.
-
Hold-up Volume: Product can be lost on the surfaces of the distillation apparatus, especially with small-scale reactions.
-
Decomposition: If the distillation temperature is too high, the product may decompose. Consider vacuum distillation for high-boiling point esters.
-
Issue 2: Persistent Emulsion During Aqueous Extraction
Q: When washing my crude product with sodium bicarbonate solution, a thick, stable emulsion formed that won't separate. How can I break it?
A: Emulsions are a frequent issue when extracting esters, often caused by surfactant-like impurities or vigorous shaking.[4][5][6]
-
Immediate Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes; sometimes the layers will separate on their own.
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can force the separation.[4]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can often break up the emulsified particles.[4][7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[5]
-
-
Preventative Measures:
-
In subsequent experiments, reduce the agitation intensity from vigorous shaking to gentle, repeated inversions of the separatory funnel.
-
Issue 3: Poor Separation During Column Chromatography
Q: I am using column chromatography for final purification, but the product is co-eluting with an impurity. What should I do?
A: Poor separation on a silica (B1680970) gel column can be due to several factors.
-
Incorrect Solvent System: The chosen eluent may not have the right polarity to resolve your compound from the impurity.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3-0.4 and maximizes the separation from the impurity.
-
-
Column Overloading: Too much sample was loaded onto the column for its size.
-
Solution: Use a larger column (both wider and longer) or reduce the amount of crude material being purified in a single run. A general rule is to use at least 40-100g of silica per gram of crude product.
-
-
Sample Loading Technique: If the initial sample band is too wide, separation will be poor.
-
Solution: Dissolve the crude product in the absolute minimum amount of solvent before loading. For compounds with poor solubility, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica before being added to the column.[8]
-
-
Compound Degradation: The compound might be decomposing on the acidic silica gel.
-
Solution: Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using a different stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent.[9]
-
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
This protocol describes the neutralization and removal of acid catalyst and unreacted carboxylic acid from the crude reaction mixture.
-
Transfer: Transfer the cooled crude reaction mixture to a separatory funnel of appropriate size.
-
Dilute: Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate, approx. 2-3 volumes of the crude mixture).
-
First Wash (Deionized Water): Add an equal volume of deionized water, gently invert the funnel 3-4 times, vent, and drain the aqueous layer. This removes the bulk of the excess methanol.
-
Second Wash (Weak Base): Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Continue until gas evolution ceases. Drain the aqueous layer.
-
Test Aqueous Layer: Check the pH of the aqueous layer from the previous step. If it is not basic, repeat the NaHCO₃ wash.
-
Third Wash (Brine): Add an equal volume of saturated NaCl solution (brine), shake gently, and drain the aqueous layer. This removes most of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (enough to have some free-flowing powder). Swirl and let it stand for 10-15 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask. Rinse the drying agent with a small amount of the organic solvent and add it to the flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining liquid is the crude, dry ester, ready for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol is for the final purification of the ester.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a short, insulated fractionating column (e.g., a Vigreux column) for best results. Ensure all glassware is dry.
-
Transfer Crude Product: Transfer the crude ester from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first fraction that distills over. This will likely be any residual low-boiling solvent or impurities. The temperature should be significantly lower than the expected boiling point of the product.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound (~150-170 °C), switch to a clean receiving flask and collect the pure product. Monitor the temperature closely; a pure compound should distill over a narrow temperature range (typically 1-3 °C).
-
Final Fraction: If the temperature rises or drops significantly, stop the distillation or switch to a final receiving flask.
-
-
Completion: Do not distill to dryness. Stop heating when a small amount of residue remains in the distillation flask.
Mandatory Visualizations
Here are diagrams outlining the purification workflow and a troubleshooting decision tree.
Caption: A standard experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Ethyl 2-ethyl-3-methylbutanoate | C9H18O2 | CID 523550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Methyl 2-ethyl-3-methylbutyrate and Ethyl 2-methylbutyrate for Research and Development
In the landscape of fine chemicals, esters play a pivotal role as versatile intermediates and active ingredients. This guide provides a detailed comparison of two such esters: Methyl 2-ethyl-3-methylbutyrate and Ethyl 2-methylbutyrate (B1264701), with a focus on their physicochemical properties, synthesis, and potential applications relevant to researchers, scientists, and drug development professionals. While extensive experimental data is available for Ethyl 2-methylbutyrate, a common flavoring and fragrance agent, information on this compound is notably scarce in publicly accessible literature.
Physicochemical Properties: A Tale of Two Esters
| Property | This compound | Ethyl 2-methylbutyrate |
| Molecular Formula | C8H16O2 | C7H14O2[1] |
| Molecular Weight | 144.21 g/mol [4] | 130.18 g/mol [1] |
| Appearance | Data not available | Colorless, oily liquid[1][3] |
| Odor | Data not available | Fruity, apple-like[1][2] |
| Boiling Point | Data not available | 129-130 °C[2] |
| Melting Point | Data not available | -93 °C[2] |
| Density | Data not available | 0.868 g/cm³[2] |
| Solubility in Water | Data not available | Insoluble[1][3] |
| CAS Number | 32444-33-0[4] | 7452-79-1[1] |
Synthesis and Manufacturing
The synthesis of these esters typically involves the esterification of a carboxylic acid with an alcohol.
Ethyl 2-methylbutyrate is commonly synthesized via the Fischer esterification of 2-methylbutyric acid with ethanol (B145695) in the presence of an acid catalyst.[5] Industrial production often utilizes a continuous process to maximize yield.[6]
This compound , while not extensively documented, would logically be synthesized through the esterification of 2-ethyl-3-methylbutanoic acid with methanol. The synthesis of the precursor acid, 2-ethyl-2-methylbutanoic acid (a structural isomer), has been described from 3-methyl-2-pentene, which may offer clues to a potential synthetic route.[7]
Experimental Protocol: Synthesis of Ethyl 2-methylbutyrate
A representative laboratory-scale synthesis of Ethyl 2-methylbutyrate is detailed below:
Materials:
-
2-Methylbutyric acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 2-methylbutyric acid and a molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation to obtain pure Ethyl 2-methylbutyrate.
The following diagram illustrates a general workflow for the synthesis and purification of these esters.
Caption: General workflow for ester synthesis.
Performance and Applications
Ethyl 2-methylbutyrate is a widely used compound, primarily in the food and fragrance industries.[1][2][8] Its fruity aroma makes it a valuable component in flavor formulations for beverages, candies, and baked goods.[2] In perfumery, it contributes fresh and fruity top notes.[8] While its direct application in drug development is not prominent, it serves as a chemical intermediate in the synthesis of more complex molecules.[2]
The performance and applications of This compound remain largely uncharacterized in the available scientific literature. Based on its structure, it can be hypothesized to possess a fruity or herbaceous odor, potentially making it of interest to the flavor and fragrance industries. However, without experimental data, its performance characteristics, such as odor profile, intensity, and stability, are unknown.
Reactivity and Stability
Ethyl 2-methylbutyrate is a flammable liquid and is stable under normal storage conditions.[3] As an ester, it can undergo hydrolysis in the presence of strong acids or bases. It is generally incompatible with strong oxidizing agents.[3]
For This compound , no specific data on its reactivity or stability is available. It is expected to exhibit reactivity typical of an ester, including susceptibility to hydrolysis and incompatibility with strong oxidizing agents.
The following diagram illustrates the general reactivity of esters.
Caption: General ester hydrolysis pathway.
Conclusion
This comparative guide highlights a significant disparity in the available scientific knowledge between this compound and Ethyl 2-methylbutyrate. Ethyl 2-methylbutyrate is a well-documented and commercially significant ester with established physicochemical properties, synthesis routes, and applications. In contrast, this compound remains a largely uncharacterized compound, presenting an opportunity for novel research into its synthesis, properties, and potential applications. For researchers and drug development professionals, Ethyl 2-methylbutyrate offers a reliable and predictable chemical entity, while this compound represents an exploratory area with the potential for new discoveries. Further experimental investigation is required to fully elucidate the performance characteristics of this compound and enable a more direct and comprehensive comparison.
References
- 1. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-Methylbutyrate Manufacturer & Suppliers |ELAROMA-E2MBAT - Elchemy [elchemy.com]
- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]
- 7. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]
- 8. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]
A Comparative Analysis of Butyrate Esters: Physicochemical Properties, Pharmacokinetics, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Butyrate (B1204436), a short-chain fatty acid produced by gut microbial fermentation, has garnered significant attention for its wide-ranging biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, the clinical application of butyrate is often hampered by its unpleasant odor, rapid metabolism, and low bioavailability. To overcome these limitations, various butyrate esters and prodrugs have been developed to improve its delivery and therapeutic efficacy. This guide provides a comprehensive comparison of the analytical data of several key butyrate esters, offering valuable insights for researchers and drug development professionals.
Physicochemical Properties of Butyrate Esters
The physicochemical properties of butyrate esters are critical determinants of their formulation, stability, and in vivo disposition. A summary of these properties for a selection of common butyrate esters is presented below.
| Property | Methyl Butyrate | Ethyl Butyrate | Propyl Butyrate | Butyl Butyrate |
| Molar Mass ( g/mol ) | 102.13 | 116.16 | 130.18 | 144.21 |
| Melting Point (°C) | -85.8 | -93 | -95.2 | -91.5 |
| Boiling Point (°C) | 102 | 120-121 | 142-143 | 165 |
| Density (g/cm³) | 0.898 | 0.879 | 0.873 | 0.869 |
| Solubility in Water | 1.5 g/100 mL (22 °C) | Insoluble | 1.62 mg/mL (17 °C) | Insoluble |
Pharmacokinetic Profiles of Butyrate Prodrugs
The pharmacokinetic profiles of butyrate prodrugs are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which ultimately determine their therapeutic effectiveness. Below is a comparative summary of key pharmacokinetic parameters for three orally administered butyrate products.
| Prodrug | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |
| Lysine (B10760008) Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |
Key Observations:
-
Higher Bioavailability with Salts: Sodium butyrate and lysine butyrate exhibit significantly greater bioavailability compared to tributyrin, as evidenced by their higher maximum plasma concentrations (Cmax) and area under the curve (AUC) values.[1][2]
-
Faster Absorption of Salts: NaB and LysB are absorbed more rapidly, reaching peak plasma concentrations (Tmax) in a shorter time frame than tributyrin.[1][2]
-
Lysine Butyrate's Promising Profile: Among the three, lysine butyrate demonstrates the highest Cmax and AUC, suggesting it may be the most efficient for systemic butyrate delivery.[1]
-
Pivaloyloxymethyl Butyrate (AN-9): This prodrug is characterized by a very short half-life of less than 2 minutes when administered intravenously.[1]
Key Signaling Pathways of Butyrate
Butyrate exerts its diverse biological effects through two primary signaling pathways: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Butyrate's dual signaling mechanisms.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of butyrate esters. Below are protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Butyrate Quantification
This method is suitable for the quantitative estimation of sodium butyrate in pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: YMC Triart C18 (250×4.6 mm; 5 μm).[3]
-
Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (92:8 v/v).[3]
-
Flow Rate: 0.5 ml/min.[3]
-
Injection Volume: 10 μL.[3]
-
Detection: UV/PDA detector at 210 nm.[3]
-
Column Temperature: 20°C.[3]
-
-
Standard Preparation:
-
Sample Preparation (Tablets):
Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid (SCFA) Analysis
This derivatization-free method is suitable for the quantification of SCFAs, including butyrate, in various biological matrices.
-
Sample Preparation:
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for SCFA separation (e.g., a polyethylene (B3416737) glycol column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification.[4]
-
-
Quantification: Use deuterated internal standards and external calibration curves for accurate quantification.[4]
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of butyrate and its derivatives on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., IPEC-J2 intestinal porcine enterocytes) at a density of 5 × 10³ cells/mL in 96-well plates.
-
Treatment: After cell attachment, treat the cells with various concentrations of the butyrate compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of butyrate prodrugs in a mouse model.
-
Animal Model: Use a suitable mouse strain (e.g., CD2F1 or Sprague-Dawley rats).
-
Drug Administration: Administer the butyrate product via the desired route (e.g., oral gavage or intravenous injection). Dosing will depend on the specific compound and study objectives.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Butyrate Quantification: Analyze the plasma samples to determine butyrate concentrations using a validated analytical method such as GC or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC from the plasma concentration-time data.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of butyrate esters.
Pharmacokinetic study workflow.
This guide provides a foundational comparison of analytical data for various butyrate esters. For more in-depth information, researchers are encouraged to consult the cited literature. The provided experimental protocols offer a starting point for the in-house evaluation of these and other novel butyrate-based compounds.
References
A Comparative Guide to the Analytical Method Validation of Methyl 2-ethyl-3-methylbutyrate
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Methyl 2-ethyl-3-methylbutyrate is crucial for ensuring product quality, stability, and safety. The validation of the analytical methods employed for this purpose is a regulatory requirement and a fundamental aspect of good manufacturing practice (GMP).[1] This guide provides a comparative overview of two primary analytical techniques for the quantification of volatile esters like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The information herein is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and supported by experimental data from the analysis of analogous compounds, such as fatty acid methyl esters (FAMEs) and other volatile esters.
Overview of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates components of a sample, which are then detected and identified by the mass spectrometer. This method offers high sensitivity and selectivity, making it ideal for analyzing trace levels of analytes in complex matrices.[2] For compounds like this compound, which are volatile, GC-MS is a well-suited analytical choice.
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique used for the separation and quantification of a wide range of compounds. When coupled with a UV detector, it provides a robust method for analyzing compounds that possess a chromophore. While many short-chain esters lack a strong chromophore for sensitive UV detection at higher wavelengths, they can often be detected at shorter, less selective wavelengths (e.g., 210 nm).[3] Method development may be required to achieve adequate sensitivity and specificity.
Comparative Validation Data
The following tables summarize typical validation parameters for GC-MS and HPLC-UV methods, based on data from the analysis of structurally similar volatile esters and fatty acid methyl esters. These values can serve as a benchmark for the method development and validation for this compound.
Table 1: GC-MS Method Validation Parameters for Volatile Ester Analysis
| Validation Parameter | Acceptance Criteria (based on ICH guidelines) | Typical Performance Data for Analogous Compounds |
| Linearity (r²) | ≥ 0.99 | > 0.995[4] |
| Accuracy (% Recovery) | 80 - 120% | 81.7 - 110.9%[5] |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | Repeatability: < 10% Intermediate Precision: 0.6 - 1.7%[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 - 1.0 mg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 - 3.0 mg/kg (calculated as 3 x LOD) |
Table 2: HPLC-UV Method Validation Parameters for Short-Chain Ester Analysis
| Validation Parameter | Acceptance Criteria (based on ICH guidelines) | Typical Performance Data for Analogous Compounds |
| Linearity (r²) | ≥ 0.99 | > 0.99[7][8] |
| Accuracy (% Recovery) | 80 - 120% | > 80%[9] |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | < 3%[7][8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.13 - 0.33 mM[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 - 1.0 mM[3] |
Experimental Protocols
Below are representative methodologies for the GC-MS and HPLC-UV analysis of volatile esters. These protocols should be optimized for the specific analysis of this compound.
This protocol is a general example for the analysis of volatile esters.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent as the standards and dilute to a concentration that falls within the calibration range.
-
An internal standard may be added to both samples and standards to improve precision.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-88) is typically used for FAME analysis.[4][10]
-
Injector Temperature: 220 °C[2]
-
Injection Mode: Splitless[2]
-
Oven Temperature Program: Initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min, hold for 2.5 minutes.[2]
-
Carrier Gas: Helium
-
MS Transfer Line Temperature: 260 °C[11]
-
Ion Source Temperature: 250 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.[12]
-
This protocol is a general example for the analysis of short-chain fatty acids and their esters.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to be within the calibration range.
-
Acidification of the sample (pH < 2) may be necessary to improve the retention of related acidic impurities on the column.[3]
-
-
HPLC-UV Conditions:
-
Column: A reverse-phase column (e.g., C18, Hypersil Gold aQ) is commonly used.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[7]
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm[3]
-
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of GC-MS and HPLC-UV for Volatile Ester Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Odor Profiles of Branched-Chain Esters
For researchers, scientists, and professionals in the fast-evolving fields of flavor and fragrance chemistry and drug development, a nuanced understanding of the sensory characteristics of aromatic compounds is paramount. Branched-chain esters, a significant class of volatile organic compounds, are celebrated for their complex and often potent fruity and floral aromas. Their structural variations, including the position and size of their branched alkyl groups, give rise to a wide spectrum of olfactory profiles. This guide offers an objective comparison of the odor profiles of several branched-chain esters, supported by quantitative data and detailed experimental methodologies.
Quantitative Odor Profile Comparison
The odor profile of a chemical is primarily defined by its odor descriptor(s) and its odor threshold, the lowest concentration at which it can be detected by the human nose. The following tables summarize the available quantitative data for a selection of branched-chain esters, alongside some common straight-chain esters for comparative context.
Table 1: Odor Descriptors and Thresholds of Selected Branched-Chain Esters
| Ester Name | Chemical Structure | Odor Descriptor(s) | Odor Threshold (in water, ppb) |
| Ethyl 2-Methylpropionate | CH₃CH(CH₃)COOCH₂CH₃ | Fruity, apple, rum-like | - |
| Ethyl 2-Methylbutyrate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | Fruity, apple, green | - |
| Ethyl 3-Methylbutyrate | (CH₃)₂CHCH₂COOCH₂CH₃ | Fruity, apple, sweet | 0.01[1] |
| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Banana, pear, sweet, fruity | - |
| Ethyl Isovalerate | (CH₃)₂CHCH₂COOCH₂CH₃ | Fruity, apple-like, sweet | 1.362[2] |
| Hexyl Isobutyrate | (CH₃)₂CHCOOCH₂(CH₂)₄CH₃ | Fruity, floral | - |
Table 2: Odor Descriptors and Thresholds of Comparative Straight-Chain Esters
| Ester Name | Chemical Structure | Odor Descriptor(s) | Odor Threshold (in water, ppb) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Ethereal, sharp, wine-brandy like, solvent-like[3] | 5000[1] |
| Ethyl Butyrate | CH₃CH₂CH₂COOCH₂CH₃ | Ethereal, fruity, buttery, ripe fruit notes[3] | 1[1] |
| Ethyl Hexanoate | CH₃(CH₂)₄COOCH₂CH₃ | Strong, fruity, winey, with apple, banana, and pineapple notes[3] | 1[1] |
| Ethyl Heptanoate | CH₃(CH₂)₅COOCH₂CH₃ | Strong, fruity, winey, cognac-like[3] | 2.2[1] |
| Ethyl Octanoate | CH₃(CH₂)₆COOCH₂CH₃ | Fruity, winey, sweet, with cognac and apricot notes[3] | 15[1] |
Experimental Protocols
The characterization of odor profiles is conducted through rigorous analytical and sensory evaluation techniques. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4][5] This allows for the identification of odor-active compounds in a mixture.
1. Sample Preparation: The sample containing the volatile esters is prepared for injection. This can involve methods like solvent extraction, headspace analysis, or solid-phase microextraction (SPME) to isolate the volatile compounds.[3]
2. Gas Chromatographic Separation: The volatile compounds are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.[3]
3. Olfactory Detection: The effluent from the GC column is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other is directed to an olfactory detection port (ODP) where a trained sensory panelist or "sniffer" assesses the odor.[6] The panelist records the retention time, duration, and a detailed description of each perceived odor.[4]
4. Data Analysis: The retention times of the detected odors are matched with the peaks from the chemical detector to identify the specific compound responsible for each aroma.[3] Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the odor potency of each compound by serially diluting the sample until the aroma is no longer detectable.[6]
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method that identifies and quantifies the sensory attributes of a product using a trained panel.[3]
1. Panelist Selection and Training: A group of 10-12 individuals is selected based on their ability to discriminate between different aromas and to articulate their sensory experiences.[3] These panelists undergo extensive training (40-120 hours) to develop a consistent and descriptive vocabulary (lexicon) for the aroma attributes of the esters being evaluated.[3]
2. Lexicon Development: The panel, guided by a panel leader, is presented with a variety of fruity esters to generate a comprehensive list of descriptive terms.[3] This list is then refined through consensus to a final set of non-overlapping attributes such as "fruity," "green," "floral," "sweet," and "waxy".[3]
3. Sample Evaluation: Standardized concentrations of each ester are prepared in a neutral solvent and presented to the panelists in a controlled environment.[3] Panelists independently rate the intensity of each sensory attribute for every sample on a continuous line scale.[3]
4. Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each ester. This allows for a quantitative comparison of the different odor attributes between the branched-chain esters.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the Gas Chromatography-Olfactometry (GC-O) analysis of branched-chain esters.
References
- 1. Esters [leffingwell.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Gas Chromatographic Separation of Butyrate Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of short-chain fatty acid (SCFA) isomers like n-butyrate and isobutyrate are critical for studies in gut microbiome, metabolic diseases, and pharmaceutical formulation. Gas chromatography (GC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of GC retention times for butyrate (B1204436) isomers, supported by experimental data and detailed methodologies, to aid in method development and analysis.
Comparative Analysis of GC Retention Times
The separation of n-butyrate and isobutyrate by gas chromatography is influenced by several factors, primarily the choice of the GC column (stationary phase) and the temperature program. The elution order of these isomers can vary depending on the polarity of the stationary phase.
On polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or free fatty acid phase (FFAP) columns, the more linear n-butyrate tends to have a longer retention time than the branched isobutyrate. This is due to stronger interactions between the linear structure and the polar stationary phase. Conversely, on non-polar columns, the elution order can be influenced more by the boiling points of the compounds, where isobutyric acid (boiling point: 154.5 °C) may elute slightly earlier than n-butyric acid (boiling point: 163.5 °C).
For enhanced separation and peak shape, derivatization of the butyrate isomers to their ester forms (e.g., methyl, butyl, or trimethylsilyl (B98337) esters) is a common practice. This process increases the volatility and reduces the polarity of the analytes, leading to better chromatographic performance.
Below is a summary of reported retention times for butyrate isomers under different experimental conditions.
| Analyte | Stationary Phase | Retention Time (min) | Reference |
| Isobutyric acid | Zwitterionic liquid (ZIL 1) | Elutes before n-butyric acid | [1] |
| n-Butyric acid | Zwitterionic liquid (ZIL 1) | Elutes after isobutyric acid | [1] |
| Butyric acid | DB-23 | 9.08 | [2] |
| Isobutyric acid | Not Specified | 5.78 | |
| Butyric acid | Not Specified | 7.63 | |
| Methyl Butyrate | SP™-2330 | ~5 | [3] |
Key Experimental Protocols
Accurate and reproducible separation of butyrate isomers relies on meticulously executed experimental protocols. Below are detailed methodologies for sample preparation (derivatization) and GC analysis.
Protocol 1: Esterification of Butyric Acid to Methyl Esters
This protocol describes the conversion of butyric acid to its more volatile methyl ester derivative using boron trifluoride-methanol, a common method for preparing fatty acid methyl esters (FAMEs) for GC analysis.[3]
Materials:
-
Butyric acid sample
-
0.5 N NaOH in methanol
-
Boron trifluoride-methanol (12-14% w/w)
-
n-Heptane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To the extracted fat sample containing butyric acid, add 4 mL of 0.5 N NaOH in methanol.
-
Connect the flask to a condenser and reflux for 8 minutes.
-
Add 5 mL of boron trifluoride-methanol through the condenser and boil for another 2 minutes.
-
Add 5 mL of n-heptane through the condenser and boil for 1 minute.
-
Remove the flask from the heat and add 15 mL of saturated sodium chloride solution.
-
Shake the mixture vigorously and allow the layers to separate.
-
Transfer the upper n-heptane layer, containing the methyl butyrate, to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
The clear solution is then ready for injection into the GC.
Protocol 2: Gas Chromatography (GC-FID) Analysis of Butyrate Isomers
This protocol outlines the typical GC conditions for the analysis of short-chain fatty acids using a flame ionization detector (FID).
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Equipped with FID |
| Column | SP™-2330 (30 m x 0.25 mm i.d., 0.2 µm film thickness)[3] or DB-23 (60 m x 0.25 mm i.d., 0.15 µm film thickness)[2] |
| Injector Temperature | 250 - 260 °C[2][3] |
| Injection Mode | Split (e.g., 10:1 or 25:1)[2][3] |
| Injection Volume | 1 µL[3] |
| Oven Temperature Program | Initial 40-60°C, hold for 5 min, ramp at 5-10°C/min to 230°C, hold for 3 min[1][3][4] |
| Carrier Gas | Helium or Nitrogen[1][2][3] |
| Flow Rate | Optimized for column dimensions (e.g., 20 cm/sec for He)[3] |
| Detector Temperature | 260 °C[2][3] |
| Detector Gases | Hydrogen and Air[2][3] |
Experimental Workflow and Signaling Pathways
To visualize the overall process, the following diagrams illustrate the experimental workflow for GC analysis of butyrate isomers.
Caption: Experimental workflow for GC analysis of butyrate isomers.
The selection of an appropriate GC method is paramount for the successful separation and quantification of butyrate isomers. By understanding the influence of the stationary phase and applying robust experimental protocols, researchers can achieve reliable and accurate results in their studies.
References
Spectroscopic Comparison of Methyl 2-ethyl-3-methylbutyrate and its Analogs: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a detailed spectroscopic comparison of Methyl 2-ethyl-3-methylbutyrate and its structural analogs: Methyl 2-methylbutyrate, Ethyl 2-methylbutyrate, and Ethyl 3-methylbutanoate. The objective is to offer a comprehensive analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data to aid in their identification and characterization. Due to the limited availability of experimental data for this compound, predicted NMR data has been included for comparative purposes.
Introduction
This compound and its analogs are esters that are of interest in various fields, including flavor and fragrance chemistry, and as potential building blocks in organic synthesis. A thorough understanding of their spectroscopic properties is essential for quality control, structural elucidation, and monitoring chemical reactions. This guide presents a side-by-side comparison of their key spectroscopic features, supported by experimental data for the analogs and predicted data for the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | -OCH₃ | 3.67 (Predicted) | s | - |
| -CH(CO)- | 2.15 (Predicted) | m | - | |
| -CH(CH₃)₂ | 1.95 (Predicted) | m | - | |
| -CH₂CH₃ | 1.55 (Predicted) | m | - | |
| -CH(CH₃)₂ | 0.90 (Predicted) | d | 6.8 | |
| -CH(CH₃)₂ | 0.88 (Predicted) | d | 6.8 | |
| -CH₂CH₃ | 0.85 (Predicted) | t | 7.4 | |
| Methyl 2-methylbutyrate | -OCH₃ | 3.67 | s | - |
| -CH(CO)- | 2.43 | m | - | |
| -CH₂CH₃ | 1.45-1.71 | m | - | |
| -CH(CH₃)- | 1.18 | d | 7.0 | |
| -CH₂CH₃ | 0.90 | t | 7.5 | |
| Ethyl 2-methylbutyrate | -OCH₂CH₃ | 4.12 | q | 7.1 |
| -CH(CO)- | 2.39 | m | - | |
| -CH₂CH₃ (butyrate) | 1.40-1.70 | m | - | |
| -OCH₂CH₃ | 1.25 | t | 7.1 | |
| -CH(CH₃)- | 1.15 | d | 7.0 | |
| -CH₂CH₃ (butyrate) | 0.90 | t | 7.4 | |
| Ethyl 3-methylbutanoate | -OCH₂CH₃ | 4.17 | q | 7.1 |
| -CH₂(CO)- | 2.18 | d | 7.0 | |
| -CH(CH₃)₂ | 2.15 | m | 6.7 | |
| -OCH₂CH₃ | 1.26 | t | 7.1 | |
| -CH(CH₃)₂ | 0.99 | d | 6.7 |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Carbon Assignment | Chemical Shift (δ) (ppm) |
| This compound | C=O | 175.5 (Predicted) |
| -OCH₃ | 51.5 (Predicted) | |
| -CH(CO)- | 50.0 (Predicted) | |
| -CH(CH₃)₂ | 32.0 (Predicted) | |
| -CH₂CH₃ | 25.0 (Predicted) | |
| -CH(CH₃)₂ | 20.0, 19.5 (Predicted) | |
| -CH₂CH₃ | 12.0 (Predicted) | |
| Methyl 2-methylbutyrate | C=O | 177.09 |
| -OCH₃ | 51.36 | |
| -CH(CO)- | 41.10 | |
| -CH₂CH₃ | 26.95 | |
| -CH(CH₃)- | 16.68 | |
| -CH₂CH₃ | 11.64 | |
| Ethyl 2-methylbutyrate | C=O | ~176.5 |
| -OCH₂CH₃ | ~60.2 | |
| -CH(CO)- | ~41.3 | |
| -CH₂CH₃ (butyrate) | ~27.1 | |
| -CH(CH₃)- | ~16.8 | |
| -OCH₂CH₃ | ~14.3 | |
| -CH₂CH₃ (butyrate) | ~11.7 | |
| Ethyl 3-methylbutanoate | C=O | 173.02 |
| -OCH₂CH₃ | 60.02 | |
| -CH₂(CO)- | 43.57 | |
| -CH(CH₃)₂ | 25.80 | |
| -CH(CH₃)₂ | 22.43 | |
| -OCH₂CH₃ | 14.33 |
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 144 (Predicted) | Predicted fragments: 113 ([M-OCH₃]⁺), 88 (McLafferty rearrangement), 71 ([C₄H₇O]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺) |
| Methyl 2-methylbutyrate | 116 | 88 ([M-C₂H₄]⁺, McLafferty), 85 ([M-OCH₃]⁺), 57 ([C₄H₉]⁺), 41 |
| Ethyl 2-methylbutyrate | 130 | 102 ([M-C₂H₄]⁺, McLafferty), 88, 74, 57 ([C₄H₉]⁺), 43 |
| Ethyl 3-methylbutanoate | 130 | 88 ([M-C₂H₄]⁺, McLafferty), 85 ([M-OC₂H₅]⁺), 60, 57 ([C₄H₉]⁺), 43 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~1740 (Predicted) | ~1200-1150 (Predicted) | ~2960-2850 (Predicted) |
| Methyl 2-methylbutyrate | ~1735 | ~1190, ~1150 | ~2965, ~2878 |
| Ethyl 2-methylbutyrate | ~1734 | ~1180, ~1150 | ~2966, ~2878 |
| Ethyl 3-methylbutanoate | ~1736 | ~1170, ~1150 | ~2960, ~2872 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ester is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to TMS.
3.2 Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
-
Sample Introduction: A dilute solution of the ester in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C.
-
-
Mass Spectrometry (EI) Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Typically scanned from m/z 40 to 400.
-
Ion Source Temperature: ~230°C.
-
-
Data Analysis: The mass spectrum of the eluting compound is recorded and can be compared to spectral libraries for identification. The fragmentation pattern provides structural information.
3.3 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For liquid samples, a neat film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the target compound and its analogs.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its analogs. The tabulated data and detailed protocols serve as a valuable resource for researchers in the fields of chemistry and drug development for the identification, characterization, and quality control of these ester compounds. The inclusion of predicted data for this compound offers a useful reference point in the absence of experimental spectra.
A Comparative Guide to the Synthesis Efficiency of Esterification Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of esters is a cornerstone of molecular construction. The choice of esterification method can significantly impact yield, reaction time, substrate compatibility, and overall cost-effectiveness. This guide provides an objective comparison of five prominent esterification methods: Fischer, Steglich, Yamaguchi, Mitsunobu, and enzymatic esterification, with a focus on the synthesis of methyl benzoate (B1203000) as a model reaction. We present a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the comparative workflow.
At a Glance: Comparison of Esterification Methods for Methyl Benzoate Synthesis
The following table summarizes the key performance indicators for the synthesis of methyl benzoate from benzoic acid and methanol (B129727) using different esterification methods.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux (~65) | 1 - 4 | 60 - 85[1][2][3] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (DCM) | Room Temperature | 2 - 12 | ~80-95 |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Triethylamine (B128534) (Et₃N), DMAP | Toluene/THF | Room Temperature | 1 - 6 | High (typically >90)[4] |
| Mitsunobu Reaction | Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 - 12 | 47% (for benzyl (B1604629) benzoate)[5] |
| Enzymatic Esterification | Lipase (B570770) (e.g., Candida rugosa) | Hexane/Toluene | 30 - 50 | 24 - 72 | Good to High[6] |
Experimental Workflow Overview
The general workflow for selecting an appropriate esterification method involves considering the substrate's characteristics and the desired reaction conditions.
Caption: A decision-making workflow for selecting an esterification method.
Detailed Experimental Protocols
Fischer Esterification of Benzoic Acid
This classic acid-catalyzed esterification is a cost-effective method suitable for simple and robust substrates.[7]
Materials:
-
Benzoic Acid (10.0 g, 81.9 mmol)
-
Methanol (25 mL, excess)
-
Concentrated Sulfuric Acid (3 mL)
-
Dichloromethane
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Calcium Chloride
Procedure:
-
In a 100-mL round-bottom flask, combine benzoic acid and methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with swirling.
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour.[8]
-
After cooling, transfer the mixture to a separatory funnel containing 50 mL of water.
-
Rinse the flask with 50 mL of dichloromethane and add it to the separatory funnel.
-
Shake the funnel, venting frequently, and separate the organic layer.
-
Wash the organic layer sequentially with 25 mL of water, two 20 mL portions of 5% sodium bicarbonate solution, and 25 mL of brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the dichloromethane by distillation.
-
Distill the remaining liquid to obtain pure methyl benzoate.
Steglich Esterification of Benzoic Acid
This method is ideal for acid-sensitive substrates and sterically hindered alcohols, proceeding under mild, neutral conditions.[9]
Materials:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Methanol (0.48 mL, 12 mmol)
-
Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol)
-
4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Procedure:
-
Dissolve benzoic acid, methanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Yamaguchi Esterification of Benzoic Acid
The Yamaguchi esterification is particularly useful for the synthesis of highly functionalized esters and macrolactones under mild conditions.[4][10]
Materials:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Triethylamine (1.4 mL, 10 mmol)
-
Anhydrous Toluene (20 mL)
-
2,4,6-Trichlorobenzoyl chloride (1.6 mL, 10 mmol)
-
Methanol (0.8 mL, 20 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol)
Procedure:
-
To a solution of benzoic acid in anhydrous toluene, add triethylamine and stir for 30 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride and stir for 2 hours.
-
In a separate flask, dissolve methanol and DMAP in anhydrous toluene.
-
Add the solution of the mixed anhydride (B1165640) dropwise to the methanol/DMAP solution at room temperature and stir for 1-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction for Esterification of Benzoic Acid
The Mitsunobu reaction is a versatile method that proceeds with inversion of stereochemistry at the alcohol center.[5]
Materials:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Methanol (0.40 mL, 10 mmol)
-
Triphenylphosphine (PPh₃) (2.89 g, 11 mmol)
-
Diethyl azodicarboxylate (DEAD) (1.74 mL, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
Dissolve benzoic acid and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD to the cooled solution with stirring.
-
Add methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine (B178648) byproduct.
Enzymatic Esterification of Benzoic Acid
Enzymatic esterification offers a green and highly selective alternative, operating under mild conditions.[6]
Materials:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Methanol (0.81 mL, 20 mmol)
-
Immobilized Lipase from Candida rugosa (e.g., 10% w/w of substrates)
-
Hexane/Toluene solvent mixture
-
Molecular sieves (optional)
Procedure:
-
Dissolve benzoic acid in the hexane/toluene solvent mixture in a sealed flask.
-
Add methanol to the solution.
-
Add the immobilized lipase to the reaction mixture. Add molecular sieves if water removal is desired.
-
Incubate the mixture at 30-50 °C with gentle agitation for 24-72 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Logical Relationship of Esterification Mechanisms
The following diagram illustrates the key intermediates and steps in the different esterification pathways.
Caption: Key mechanistic steps of the compared esterification methods.
References
- 1. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of Methyl 2-ethyl-3-methylbutyrate and Related Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methylbutyrate is a branched-chain fatty acid ester. While specific biological data for this compound is scarce, the broader class of short-chain fatty acid esters is of interest in various fields, from fragrance safety assessment to their potential roles as metabolic byproducts of gut microbiota.[1] This guide summarizes the available toxicological data for structurally related esters to provide a comparative benchmark for this compound. The primary focus of the available literature is on safety assessments for fragrance ingredients, including evaluations of genotoxicity and cytotoxicity.
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data for esters structurally related to this compound. The selection of these comparators is based on the presence of a branched alkyl chain and their classification as short-chain fatty acid esters.
| Compound | CAS Number | Assay Type | Cell Line/Organism | Endpoint | Result |
| 2-Methylbutyl 3-methylbutanoate | 2445-77-4 | BlueScreen Assay | Human cells | Cytotoxicity | Negative (<80% relative cell density) |
| BlueScreen Assay | Human cells | Genotoxicity | Negative | ||
| Ethyl 2-methylpentanoate | 39255-32-8 | Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium | Mutagenicity | Negative |
| In vitro Chromosome Aberration Study | Human peripheral blood lymphocytes | Clastogenicity | Negative (up to 1450 µg/mL)[2] | ||
| Ethyl 2-methylbutyrate | 7452-79-1 | Combined Repeated Dose Toxicity and Reproduction/Developmental Toxicity Screening Test | Sprague Dawley rats | NOAEL (Repeated Dose) | 1000 mg/kg/day[2] |
| Combined Repeated Dose Toxicity and Reproduction/Developmental Toxicity Screening Test | Sprague Dawley rats | NOAEL (Reproductive) | 1000 mg/kg/day[2] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
BlueScreen Assay
The BlueScreen assay is a high-throughput screening method used to assess the genotoxicity and cytotoxicity of chemical compounds.
Methodology:
-
Cell Culture: Human-derived cells containing a reporter gene linked to the GADD45a promoter are cultured in microplates.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test substance, both with and without metabolic activation (S9 fraction).
-
Incubation: The plates are incubated to allow for cellular response to the test substance.
-
Data Acquisition: Cytotoxicity is measured by assessing cell viability (e.g., using a resazurin-based assay). Genotoxicity is determined by measuring the induction of the reporter gene (e.g., luciferase or green fluorescent protein), which is indicative of DNA damage.
-
Analysis: Results are compared to solvent and positive controls to determine if the compound induces a significant genotoxic or cytotoxic response. A positive cytotoxicity result is typically defined as a relative cell density below 80%.
In Vitro Chromosome Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are cultured in a suitable medium.
-
Compound Exposure: The cells are treated with the test substance at various concentrations, typically for a short period (e.g., 3-4 hours) followed by a recovery period, both with and without metabolic activation (S9). A continuous treatment without S9 is also performed.
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the culture to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and compared to negative and positive controls.
Mandatory Visualization
The following diagram illustrates a common workflow for the safety assessment of fragrance ingredients, often employing a read-across approach when data for the target compound is unavailable.
Caption: Workflow for fragrance ingredient safety assessment.
This guide highlights the current data landscape for short-chain fatty acid esters related to this compound. The absence of direct data underscores the need for future research to elucidate the specific biological activity profile of this compound. The provided comparative data and experimental protocols serve as a foundational resource for researchers initiating such investigations.
References
Confirming the Structure of Synthesized Methyl 2-ethyl-3-methylbutyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques and synthetic methodologies pertinent to confirming the structure of Methyl 2-ethyl-3-methylbutyrate.
Synthesis of this compound
A prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 2-ethyl-3-methylbutanoic acid with methanol (B129727) in the presence of an acid catalyst. An alternative approach involves the reaction of the corresponding acyl chloride with methanol.
Comparative Analysis of Synthesis Methods
| Feature | Fischer Esterification | Acyl Chloride Method |
| Starting Materials | 2-ethyl-3-methylbutanoic acid, Methanol | 2-ethyl-3-methylbutanoyl chloride, Methanol |
| Reagents | Strong acid catalyst (e.g., H₂SO₄, TsOH) | Stoichiometric base (e.g., Pyridine, Triethylamine) |
| Reaction Conditions | Typically requires heating (reflux) | Often proceeds at room temperature |
| Byproducts | Water | Amine hydrochloride salt |
| Advantages | Atom economical, uses readily available starting materials. | High yielding, often faster, and avoids equilibrium limitations. |
| Disadvantages | Equilibrium reaction (may require excess reagent or removal of water to drive to completion), can be slow. | Requires preparation of the acyl chloride (an extra step), uses corrosive reagents (e.g., thionyl chloride). |
Structural Confirmation by Spectroscopic Methods
A combination of spectroscopic techniques is essential for the definitive structural confirmation of the synthesized ester.
Predicted Spectroscopic Data for this compound
The following table summarizes the predicted spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons, the α-proton, the ethyl group protons, and the isopropyl group protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Resonances for the carbonyl carbon, the ester methoxy (B1213986) carbon, and all other aliphatic carbons in the molecule. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of a saturated ester, and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.21 g/mol ).[1] |
Detailed Analysis of Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum would exhibit the following key signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
Multiplets for the protons of the ethyl group (-CH₂CH₃).
-
A multiplet for the proton at the α-position (-CH(CH₂CH₃)-).
-
A multiplet for the methine proton of the isopropyl group (-CH(CH₃)₂).
-
Doublets for the diastereotopic methyl protons of the isopropyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct peaks for each of the eight carbon atoms:
-
A peak in the downfield region for the carbonyl carbon (C=O).
-
A peak for the methoxy carbon (-OCH₃).
-
Signals for the carbons of the ethyl group.
-
Signals for the carbons of the isopropyl group.
-
A signal for the α-carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show:
-
A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the saturated ester.
-
C-O stretching vibrations in the region of 1100-1300 cm⁻¹.
-
C-H stretching and bending vibrations for the aliphatic parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, the mass spectrum would be expected to show:
-
A molecular ion peak (M⁺) at m/z = 144, corresponding to the molecular weight of the molecule.[1]
-
Characteristic fragmentation patterns for an ester, such as the loss of the methoxy group (-OCH₃) or the entire ester group.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask containing 2-ethyl-3-methylbutanoic acid, add an excess of methanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by distillation to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using an IR spectrometer with a suitable sampling accessory (e.g., NaCl plates).
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer, typically with electron ionization (EI), to obtain the mass spectrum.
Visualizing the Workflow
The following diagrams illustrate the synthesis and structural confirmation workflow.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Spectroscopic workflow for the structural confirmation of the synthesized product.
References
Cross-Referencing Spectral Data for the Identification of Methyl 2-ethyl-3-methylbutyrate
A Comparative Guide for Researchers
In the field of chemical analysis and drug development, the unambiguous identification of a molecule is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are fundamental tools for elucidating molecular structures. This guide provides a comparative framework for cross-referencing spectral data to confirm the identity of Methyl 2-ethyl-3-methylbutyrate, a branched-chain ester. By comparing its expected spectral characteristics with those of similar compounds and adhering to standardized experimental protocols, researchers can achieve a high degree of confidence in their analytical findings.
Comparative Spectral Data Analysis
To facilitate the identification of this compound, the following tables summarize its expected key spectral features alongside data for structurally related esters. This comparative approach allows for the differentiation of the target molecule from potential isomers or impurities.
Table 1: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound (Expected) | C₈H₁₆O₂ | 144.21[1] | 144 (M+), 113 ([M-OCH₃]⁺), 88, 73, 57, 43 |
| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | 130.18 | 130 (M+), 101 ([M-C₂H₅]⁺), 88, 73, 57, 43 |
| Ethyl 3-methylbutanoate (Ethyl isovalerate) | C₇H₁₄O₂ | 130.18 | 130 (M+), 115 ([M-CH₃]⁺), 88, 73, 57, 43 |
| Ethyl 2-ethyl-3-methylbutanoate | C₉H₁₈O₂ | 158.24[2] | 158 (M+), 113 ([M-OC₂H₅]⁺), 101, 73, 57, 43 |
Table 2: ¹H NMR Spectral Data Comparison (Expected Chemical Shifts, δ, in ppm)
| Proton Environment | This compound | Ethyl 2-methylbutanoate | Ethyl 3-methylbutanoate |
| -O-CH₃ (Singlet) | ~3.6-3.7 | - | - |
| -O-CH₂- (Quartet) | - | ~4.1 | ~4.1 |
| -CH-COO- (Multiplet) | ~2.2-2.4 | ~2.3 | - |
| -CH₂-COO- (Triplet) | - | - | ~2.2 |
| -CH(CH₃)₂ (Multiplet) | ~1.8-2.0 | - | ~2.0-2.2 |
| -CH₂-CH- (Multiplet) | ~1.4-1.6 | ~1.4-1.7 | - |
| Terminal -CH₃ groups (Doublets and Triplets) | ~0.8-1.2 | ~0.9-1.2 | ~0.9-1.0 |
Table 3: ¹³C NMR Spectral Data Comparison (Expected Chemical Shifts, δ, in ppm)
| Carbon Environment | This compound | Ethyl 2-methylbutanoate | Ethyl 3-methylbutanoate |
| -C =O (Ester Carbonyl) | ~170-175 | ~176 | ~173 |
| -O-C H₃ | ~51-52 | - | - |
| -O-C H₂- | - | ~60 | ~60 |
| -C H-COO- | ~45-50 | ~41 | - |
| -C H₂-COO- | - | - | ~43 |
| -C H(CH₃)₂ | ~30-35 | - | ~25 |
| Alkyl Chain Carbons | ~10-30 | ~11-26 | ~14, 22 |
Table 4: Infrared (IR) Spectroscopy Data Comparison (Key Absorptions, cm⁻¹)
| Functional Group | Vibration | This compound (Expected) | General Esters |
| C=O | Stretch | ~1735-1750[3][4] | 1735-1750[3][4] |
| C-O | Stretch | ~1150-1250[3][4] | 1000-1300[3] |
| C-H (sp³) | Stretch | ~2850-3000 | 2850-3000 |
Experimental Protocols
Accurate spectral data acquisition is contingent upon standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the sample (approximately 1 mg) in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (1 mL).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.[5]
-
GC Conditions:
-
MS Conditions:
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition: A standard single-pulse experiment is typically sufficient.[8] For quantitative analysis, a longer relaxation delay (e.g., 5 seconds) should be used.
-
-
¹³C NMR Spectroscopy:
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹. A background spectrum of the clean plates should be taken and subtracted from the sample spectrum.
Logical Workflow for Spectral Cross-Referencing
The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of spectroscopic techniques.
Caption: Workflow for compound identification via spectral data cross-referencing.
References
- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-ethyl-3-methylbutanoate | C9H18O2 | CID 523550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-ethyl-3-methylbutyrate: A Comprehensive Safety and Operations Guide
Proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-ethyl-3-methylbutyrate, a flammable liquid requiring handling as hazardous waste. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its primary hazards. It is a flammable liquid and vapor, and may be harmful if it comes into contact with skin or is swallowed[1][2][3][4]. Always handle this chemical in a well-ventilated area, preferably within a fume hood[5][6].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.
-
Hand Protection: Use nitrile gloves or other appropriate protective gloves to prevent skin exposure[6][7].
-
Protective Clothing: A standard laboratory coat is required[6][7]. In case of a significant spill, flame-retardant or antistatic protective clothing may be necessary[1].
Step-by-Step Disposal Procedure
Disposing of this compound must be done through your institution's hazardous waste program[8]. It is strictly prohibited to dispose of this chemical down the sink or in regular trash, and evaporation is not an acceptable method of disposal[8][9][10][11].
Step 1: Waste Segregation Collect this compound waste in a container designated for non-halogenated organic solvents. It is critical to avoid mixing it with halogenated solvents, as this significantly increases disposal costs and complexity[5][12].
Step 2: Container Selection and Handling
-
Compatibility: Use a chemically compatible waste container, preferably made of plastic, with a secure, leak-proof screw-on cap[10][12][13]. The container material must not react with or absorb the ester[10].
-
Condition: Ensure the cap is in good condition, without cracks or deterioration[10].
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion[11].
-
Closure: Keep the waste container closed at all times, except when adding waste[8][10][11].
Step 3: Proper Labeling Clearly label the waste container with the words "Hazardous Waste" and a full list of its contents, including this compound. Ensure all old labels are removed or completely defaced[5][12][13].
Step 4: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[10][13].
-
This area must be inspected weekly for any signs of leakage[10].
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three days[13].
Step 5: Arranging for Disposal Once your waste container is full (or you have finished the processes that generate this waste), submit a waste collection request to your institution's Office of Environmental Health and Safety (EH&S) or equivalent department[8][13].
Spill and Emergency Procedures
In the event of a spill, ensure the area is well-ventilated and eliminate all sources of ignition[1][2][3][14].
-
Small Spills (<50 mL): Absorb the spill using an inert material such as paper towels, vermiculite, or sand[7][14]. Allow the absorbent material to evaporate completely in a fume hood, then place it in a sealed, labeled container for disposal as hazardous waste[7].
-
Large Spills (>50 mL): Evacuate the area. Stop the flow of the material if it can be done without risk[2]. Contain the spill by diking with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbents)[2][7]. Place the contaminated material into a suitable, sealed container for disposal as hazardous waste[2][14]. Do not allow the spill to enter drains or waterways[1][4][14].
Disposal of Empty Containers
A container that previously held this compound can be disposed of as regular trash only after following these steps:
-
Ensure the container is completely empty, with as little residue as possible remaining[8][15].
-
Deface or remove all chemical and hazard labels from the container[8][15].
-
Remove the cap before placing the container in the regular trash[8][15].
Note: If the chemical were an "acute hazardous waste" (P-listed), the container would require triple rinsing with a solvent, with the rinsate collected as hazardous waste[8][15]. This compound is not typically classified as an acute hazardous waste.
Quantitative Disposal and Safety Data
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound and similar laboratory chemicals.
| Parameter | Value/Guideline | Source |
| Flash Point | < 140°F (60°C) | [12] |
| Waste Container Fill Limit | Do not exceed 90% of total capacity | [11] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons (for general hazardous waste) | [13] |
| SAA Storage Time Limit (Partially Filled) | Up to 12 months | [13] |
| Empty Acute Waste Container Rinsate Volume | ~5% of container volume per rinse | [8] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. vigon.com [vigon.com]
- 3. fishersci.com [fishersci.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. fishersci.com [fishersci.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ethz.ch [ethz.ch]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. carlroth.com [carlroth.com]
- 15. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Methyl 2-ethyl-3-methylbutyrate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-ethyl-3-methylbutyrate was not located during the search. The following guidance is based on safety protocols for the closely related chemical, Ethyl 2-methylbutyrate, and established best practices for handling flammable liquid esters and volatile organic compounds. It is crucial to conduct a site-specific risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following sections detail the necessary personal protective equipment (PPE) and a comprehensive disposal plan to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on the hazards associated with similar flammable esters.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Goggles should be chemical splash-proof. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for incidental contact with esters. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for degradation or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is advisable due to the flammable nature of the substance. Ensure the material is appropriate for protection against chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Respiratory protection is not typically required when handling small quantities in a well-ventilated area. If vapors are likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plan
Safe handling and disposal are critical to laboratory safety and environmental responsibility. The following procedural guidance outlines the operational steps for using and disposing of this compound and contaminated materials.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: As a flammable liquid, keep it away from open flames, hot surfaces, and other potential ignition sources.[1][2][3]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect liquid waste in a dedicated, labeled, and sealed container.
-
Collect solid waste contaminated with the chemical (e.g., used gloves, absorbent materials) in a separate, clearly labeled, and sealed container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage of Waste: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[4]
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes for personal protective equipment selection and the disposal of this compound.
Caption: PPE Selection Workflow for Handling Flammable Esters.
Caption: Disposal Workflow for Flammable Esters and Contaminated Materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
